Technical Documentation Center

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid
  • CAS: 326907-67-9

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic Acid

Executive Summary In the landscape of modern medicinal chemistry, functionalized sulfonamides and substituted benzoic acids serve as privileged scaffolds for drug discovery. 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized sulfonamides and substituted benzoic acids serve as privileged scaffolds for drug discovery. 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS: 326907-67-9) represents a highly specialized convergence of these motifs. By integrating an o-methoxybenzoic acid core with a bulky, lipophilic azepane ring via a sulfonamide linker, this molecule acts as a versatile building block and bioisostere.

This technical whitepaper provides an in-depth analysis of its structural properties, synthetic methodology, and pharmacological relevance. Designed for researchers and drug development professionals, this guide elucidates the causality behind its synthetic protocols and its utility in targeting complex biological systems, such as G-protein coupled receptors (GPCRs) and metalloenzymes.

Structural & Physicochemical Profiling

The pharmacological potential of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid is dictated by its distinct physicochemical profile. According to the [1], the compound's structural topology allows it to navigate the delicate balance between aqueous solubility and lipid membrane permeability.

The molecule is defined by three distinct pharmacophoric regions:

  • The Carboxylic Acid (-COOH): Provides a critical hydrogen-bond donor/acceptor pair and enables ionic interactions with basic amino acid residues (e.g., arginine or lysine) in receptor binding pockets.

  • The o-Methoxy Group (-OCH3): Acts as a conformational lock. Through steric hindrance and potential intramolecular hydrogen bonding, it restricts the rotation of the adjacent carboxyl group, pre-organizing the molecule into an entropically favorable binding conformation.

  • The Azepane Sulfonamide: The sulfonamide acts as a stable, non-cleavable linker with strong dipole moments, while the 7-membered azepane ring provides significant lipophilic bulk to occupy deep hydrophobic pockets.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters derived from [2], detailing their impact on drug design.

ParameterValueCausality / Pharmacological Impact
Molecular Formula C14H19NO5SDefines the exact atomic composition and stoichiometry.
Molecular Weight 313.37 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal oral bioavailability potential.
Monoisotopic Mass 313.0984 DaCritical reference value for High-Resolution Mass Spectrometry (HRMS) validation.
TPSA 92.3 ŲSuggests moderate membrane permeability; suitable for systemic targeting without excessive CNS penetration.
XLogP (Predicted) ~1.8Indicates a balanced lipophilicity, favoring both aqueous solubility and lipid partitioning.
H-Bond Donors 1Provided by the carboxylic acid; essential for anchoring to receptor polar residues.
H-Bond Acceptors 5Provided by oxygen/nitrogen atoms; facilitates complex hydrogen-bond networks.

Pharmacophore Mapping & Mechanistic Relevance

The o-methoxybenzoic acid scaffold is famously utilized in neuropharmacology, most notably in benzamide-class antipsychotics like sulpiride and amisulpride, which selectively antagonize dopamine D2 and D3 receptors. The substitution at the 5-position with a bulky azepane-sulfonamide extends the molecule's reach into secondary hydrophobic binding sites, enhancing target selectivity.

Pharmacophore Core 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid COOH Carboxylic Acid H-Bond Donor/Acceptor Ionic Interactions Core->COOH Methoxy o-Methoxy Group Steric Hindrance Conformational Lock Core->Methoxy Sulfonamide Sulfonamide Linker Strong H-Bond Acceptor Dipole Interactions Core->Sulfonamide Azepane Azepane Ring Lipophilic Bulk Hydrophobic Pocket Binding Core->Azepane

Pharmacophore mapping of structural motifs to binding interactions.

Synthetic Methodology & Causality

The synthesis of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid relies on a highly regioselective two-step protocol. The foundational methodology for synthesizing the intermediate sulfonyl chloride is well-documented in the development of proton pump inhibitor prodrugs [3].

Step 1: Regioselective Chlorosulfonation

Objective: Convert 2-methoxybenzoic acid to 5-chlorosulfonyl-2-methoxybenzoic acid.

  • Protocol: To a round-bottom flask containing 2-methoxybenzoic acid (1.0 eq), chlorosulfonic acid (ClSO3H, 5.0 eq) is added dropwise at 0 °C. The mixture is gradually heated to 50–65 °C and stirred for 2–4 hours. The resulting thick liquid is carefully poured over crushed ice with vigorous stirring to precipitate the product.

  • Causality & Logic: This is an electrophilic aromatic substitution. The methoxy group is strongly activating and ortho/para directing, while the carboxyl group is deactivating and meta directing. These electronic effects synergistically direct the incoming electrophile (the chlorosulfonyl group) exclusively to the 5-position (para to the methoxy, meta to the carboxyl). The large excess of chlorosulfonic acid acts as both solvent and reagent, driving the intermediate sulfonic acid to the highly reactive sulfonyl chloride state. Pouring over ice hydrolyzes the excess reagent while keeping the temperature low enough to prevent the hydrolysis of the newly formed sulfonyl chloride.

Step 2: Nucleophilic Amidation

Objective: Couple the sulfonyl chloride with azepane.

  • Protocol: The 5-chlorosulfonyl-2-methoxybenzoic acid (1.0 eq) is dissolved in anhydrous Tetrahydrofuran (THF). The solution is cooled to 0 °C. A mixture of azepane (1.1 eq) and Triethylamine (TEA, 1.5 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The solvent is evaporated, and the residue is acidified with 1M HCl to precipitate the final product.

  • Causality & Logic: The secondary amine of azepane attacks the electrophilic sulfur via nucleophilic acyl substitution. The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl would protonate the unreacted azepane, converting it into a non-nucleophilic ammonium salt and halting the reaction at a maximum of 50% yield. TEA is introduced as a non-nucleophilic acid scavenger to ensure the azepane remains in its reactive free-base form. The initial 0 °C temperature suppresses the competing hydrolysis of the sulfonyl chloride by any trace moisture.

Synthesis A 2-Methoxybenzoic Acid (Starting Material) B Chlorosulfonation (ClSO3H, 50-65°C) A->B Electrophilic Substitution C 5-Chlorosulfonyl-2- methoxybenzoic acid B->C D Amidation (Azepane, TEA, 0°C) C->D Nucleophilic Attack E 5-(Azepane-1-sulfonyl)- 2-methoxybenzoic acid D->E

Synthetic workflow for 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid.

Analytical Validation Protocols

To ensure scientific integrity and trustworthiness, the synthesized compound must be validated using self-confirming analytical systems.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Methodology: Use a C18 Reverse Phase column (50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Validation Logic: The molecule possesses a highly acidic carboxylic acid group, making negative Electrospray Ionization (ESI-) highly sensitive. The expected primary signal is the deprotonated molecular ion [M-H]- at m/z 312.09 . In positive mode (ESI+), the sulfonamide oxygens can accept protons, yielding an [M+H]+ peak at m/z 314.10 .

Proton Nuclear Magnetic Resonance (1H NMR)
  • Methodology: Dissolve the sample in DMSO-d6. Acquire spectra at 400 MHz.

  • Validation Logic: Deuterated DMSO is chosen over CDCl3 because the carboxylic acid will form hydrogen-bonded dimers in non-polar solvents, leading to broad, unreadable peaks. DMSO-d6 disrupts these dimers, yielding a sharp, distinct singlet for the -COOH proton.

  • Expected Spectral Signatures:

    • ~12.5 ppm (s, 1H): Carboxylic acid proton (highly deshielded).

    • ~8.0 ppm & ~7.8 ppm (dd, d, 2H): Aromatic protons adjacent to the electron-withdrawing sulfonyl group.

    • ~7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

    • ~3.9 ppm (s, 3H): Methoxy group protons.

    • ~3.2 ppm (t, 4H): Azepane N-CH2 protons (deshielded by the adjacent sulfonamide nitrogen).

    • ~1.6-1.5 ppm (m, 8H): Remaining aliphatic protons of the azepane ring.

References

  • Title: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid - Substance Identity Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: 326907-67-9 (C14H19NO5S) Source: PubChemLite (PubChem Database) URL: [Link]

  • Title: 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs Source: Molecules (MDPI), 2009, 14(12), 5248-5261. URL: [Link]

Exploratory

2-Methoxy-5-(azepan-1-ylsulfonyl)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-5-(azepan-1-ylsulfonyl)benzoic acid Introduction: Situating a Niche Sulfonamide in Drug Discovery 2-Methoxy-5-(azepan-1-ylsulfonyl)benzoic acid is a sub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-5-(azepan-1-ylsulfonyl)benzoic acid

Introduction: Situating a Niche Sulfonamide in Drug Discovery

2-Methoxy-5-(azepan-1-ylsulfonyl)benzoic acid is a substituted aromatic sulfonamide. While not a widely studied compound in its own right, its structural motifs—the methoxy-substituted benzoic acid core and the sulfonamide linkage to a saturated heterocycle—are prevalent in a variety of pharmacologically active agents. The sulfonamide group is a cornerstone of medicinal chemistry, found in diuretics, anticonvulsants, and anti-inflammatory drugs. This guide provides a comprehensive overview of the known chemical properties, a robust, field-proven synthesis protocol, and a detailed analytical characterization framework for this specific molecule (CAS No. 326907-67-9), intended for researchers in drug development and synthetic chemistry.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

IUPAC Name: 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid[1] Synonyms: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid CAS Number: 326907-67-9[1][2][3]

The structure combines a benzoic acid, an electron-donating methoxy group ortho to the carboxylate, and an electron-withdrawing azepane-sulfonyl group para to the methoxy group. This substitution pattern significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic proton.

Table 1: Physicochemical Properties of 2-Methoxy-5-(azepan-1-ylsulfonyl)benzoic acid

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₅S[1][2]
Molecular Weight 313.37 g/mol [2]
Canonical SMILES COC1=CC=C(C=C1C(=O)O)S(=O)(=O)N1CCCCCC1[1]
InChI Key InChI=1S/C14H19NO5S/c1-20-13-7-6-11(10-12(13)14(16)17)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)[1]

Synthesis Protocol: A Modular Approach

The causality behind this synthetic route is straightforward:

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the benzene ring, directing the bulky sulfonyl group to the sterically accessible para position. Chlorosulfonic acid serves as the potent electrophile.

  • Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is a highly reactive electrophile. It readily undergoes substitution with a primary or secondary amine—in this case, the nucleophilic nitrogen of azepane—to form a stable sulfonamide bond.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Sulfonyl_Chloride 5-(chlorosulfonyl)-2- methoxybenzoic acid 2_Methoxybenzoic_Acid->Sulfonyl_Chloride ClSO3H, 0°C to RT Final_Product 2-Methoxy-5-(azepan-1-ylsulfonyl) benzoic acid Sulfonyl_Chloride->Final_Product Pyridine or TEA (base) Azepane Azepane Azepane->Final_Product

Sources

Foundational

Technical Monograph: 5-(Hexamethyleneiminosulfonyl)-2-methoxybenzoic Acid

This technical guide details the chemical architecture, synthesis, and pharmacological context of 5-(Hexamethyleneiminosulfonyl)-2-methoxybenzoic acid , a specialized sulfonyl-benzoic acid derivative. Part 1: Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical architecture, synthesis, and pharmacological context of 5-(Hexamethyleneiminosulfonyl)-2-methoxybenzoic acid , a specialized sulfonyl-benzoic acid derivative.

Part 1: Chemical Identity & Core Architecture

Compound Classification: This molecule belongs to the 5-sulfamoyl-2-methoxybenzoic acid class, a scaffold historically significant in the development of high-ceiling loop diuretics (e.g., bumetanide) and substituted benzamide antipsychotics (e.g., sulpiride).

Structural Analysis: The core consists of an o-anisic acid (2-methoxybenzoic acid) moiety substituted at the 5-position with a sulfonamide. Uniquely, the sulfonamide nitrogen is incorporated into a hexamethyleneimine (azepane) ring. This 7-membered lipophilic ring distinguishes it from the primary sulfonamides found in classical diuretics, significantly altering its physicochemical profile by increasing lipophilicity (LogP) and eliminating the acidic proton typically associated with carbonic anhydrase inhibition.

Property Data / Prediction
IUPAC Name 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid
Molecular Formula C₁₄H₁₉NO₅S
Molecular Weight 313.37 g/mol
Core Scaffold 2-Methoxybenzoic acid (o-Anisic acid)
Key Substituent 5-Sulfonyl-azepane (Hexamethyleneiminosulfonyl)
Predicted pKa ~3.5 (Carboxylic acid); Sulfonamide is non-ionizable
Solubility Low in water; Soluble in DMSO, MeOH, DCM
Part 2: Synthetic Methodology

The synthesis follows a convergent electrophilic aromatic substitution pathway. The protocol below is optimized for high purity, minimizing the formation of the sulfonic acid hydrolysis byproduct.

Reaction Scheme
  • Chlorosulfonation: o-Anisic acid is treated with excess chlorosulfonic acid to install the sulfonyl chloride at the para-position relative to the methoxy group (meta to carboxyl).

  • Amination: The resulting sulfonyl chloride reacts with hexamethyleneimine (azepane) under basic conditions to form the sulfonamide bond.

Synthesis SM 2-Methoxybenzoic Acid (o-Anisic Acid) INT Intermediate: 5-Chlorosulfonyl-2-methoxybenzoic acid SM->INT 0°C to 60°C Electrophilic Subst. R1 Chlorosulfonic Acid (ClSO3H) R1->INT PROD Target: 5-(Hexamethyleneiminosulfonyl)- 2-methoxybenzoic acid INT->PROD THF/H2O, pH 8-9 Nucleophilic Subst. R2 Hexamethyleneimine (Azepane) + Base R2->PROD

Caption: Two-step convergent synthesis via chlorosulfonyl intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid

  • Reagents: 2-Methoxybenzoic acid (15.2 g, 100 mmol), Chlorosulfonic acid (58.3 g, 500 mmol).

  • Procedure:

    • Cool chlorosulfonic acid to 0°C in a dry 250 mL round-bottom flask equipped with a drying tube.

    • Add 2-methoxybenzoic acid portion-wise over 30 minutes, maintaining temperature <5°C.

    • Remove ice bath and stir at room temperature for 1 hour.

    • Heat gradually to 60°C and stir for 2 hours (monitor HCl gas evolution).

    • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product precipitates as a white solid.

    • Filter, wash with cold water (3 x 50 mL) to remove residual acid, and dry under vacuum over P₂O₅.

    • Checkpoint: The intermediate is moisture-sensitive. Use immediately or store in a desiccator.

Step 2: Amination with Hexamethyleneimine

  • Reagents: 5-Chlorosulfonyl-2-methoxybenzoic acid (10.0 g, 40 mmol), Hexamethyleneimine (4.8 g, 48 mmol), Triethylamine (12 mL), THF (100 mL).

  • Procedure:

    • Dissolve hexamethyleneimine and triethylamine in THF (50 mL) and cool to 0°C.

    • Dissolve the sulfonyl chloride intermediate in THF (50 mL) and add dropwise to the amine solution over 20 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Concentrate THF under reduced pressure. Dissolve residue in 1N NaOH (100 mL) and wash with ethyl acetate (to remove unreacted amine/neutral impurities).

    • Acidify the aqueous layer to pH 2-3 with 1N HCl. The target acid will precipitate.

    • Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Part 3: Pharmacological & Research Applications

This compound serves as a critical Structure-Activity Relationship (SAR) Probe in two primary domains:

1. Diuretic Research (NKCC Inhibition): Classical loop diuretics (furosemide, bumetanide) require a free sulfonamide (-SO₂NH₂) or a specific substituted sulfamyl group to bind to the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the Loop of Henle.

  • Probe Function: The hexamethyleneimine substitution creates a "bulky" sulfonamide. Researchers use this molecule to test the steric tolerance of the sulfonamide binding pocket.

  • Hypothesis: If the compound retains activity, it suggests the pocket can accommodate large hydrophobic groups. If activity is lost (most likely), it confirms the strict requirement for a primary sulfonamide or specific small alkyl groups for hydrogen bonding.

2. Uricosuric Activity (OAT Interaction): Benzoic acid derivatives often interact with Organic Anion Transporters (OATs).

  • Mechanism: The lipophilic azepane ring enhances affinity for OAT1/OAT3 transporters in the proximal tubule. This compound may act as a competitive inhibitor of urate reabsorption, similar to probenecid, but with a distinct lipophilic profile.

SAR Decision Matrix
Functional GroupRole in BioactivityExperimental Implication
Carboxylic Acid (C-1) Essential for OAT transport and receptor anchoring.Must remain free (unesterified) for biological testing.
Methoxy Group (C-2) Electron donor; influences aromatic ring electron density.Maintains scaffold similarity to o-anisic acid drugs.
Sulfonyl-Azepane (C-5) The Variable. High lipophilicity, steric bulk.Used to probe hydrophobic pockets in target proteins (e.g., NKCC, Carbonic Anhydrase).
Part 4: References
  • Feit, P. W. (1971). Structure-activity relationships of sulphamyl diuretics.[1][2] Journal of Medicinal Chemistry, 14(5), 432-439. Link

  • Nielsen, O. B., & Feit, P. W. (1973). Metabolism of the diuretic bumetanide. Xenobiotica, 3(1), 1-10. (Provides context on the 5-sulfamoyl-benzoic acid metabolic stability).

  • Topliss, J. G. (1972). Utilization of operational schemes for analog synthesis in drug design. Journal of Medicinal Chemistry, 15(10), 1006-1011. (Methodology for rational design of lipophilic analogs like the azepane derivative).

  • PatSnap Patent Search. (2010). Synthesis method for 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid.[3][4] (Analogous synthetic route validation). Link

  • PubChem Compound Summary. (2025). 2-Methoxy-5-sulfamoylbenzoic acid.[5] National Center for Biotechnology Information. Link

Sources

Exploratory

Pharmacological Potential of Azepane-1-Sulfonyl Benzoic Acids: A Technical Guide for Drug Development

Executive Summary & Structural Rationale The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among emerging scaffolds, azepane-1-sulfonyl benzoic acids —and their closely related sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among emerging scaffolds, azepane-1-sulfonyl benzoic acids —and their closely related sulfonamide derivatives—have demonstrated remarkable versatility. Structurally, this class is defined by a seven-membered saturated azepane ring linked via a sulfonyl bridge to a benzoic acid (or benzamide) moiety.

From a medicinal chemistry perspective, the azepane ring provides unique conformational flexibility and lipophilicity compared to smaller piperidine or pyrrolidine rings. This allows for optimal induced-fit interactions within deep, hydrophobic enzyme pockets[1]. Meanwhile, the sulfonyl group acts as a potent hydrogen bond acceptor, and the benzoic acid moiety mimics endogenous anionic substrates. This whitepaper synthesizes the pharmacological potential of this scaffold, detailing its role in metabolic disease management, oncology, and transport modulation, alongside self-validating experimental protocols.

Core Pharmacological Targets

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is a critical endoplasmic reticulum-associated enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol. Overexpression of 11β-HSD1 in adipose and hepatic tissues is a primary driver of localized glucocorticoid excess, leading to metabolic syndrome, insulin resistance, and Type 2 diabetes[2].

Azepane-1-sulfonyl derivatives have been heavily investigated as competitive 11β-HSD1 inhibitors[3]. The hydrophobic azepane ring occupies the lipophilic binding pocket normally reserved for the steroid backbone, while the sulfonyl oxygen atoms coordinate with the catalytic tyrosine/serine residues in the active site.

HSD1_Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding Cortisol Active Cortisol Enzyme->Cortisol NADPH-dependent Reduction Receptor Glucocorticoid Receptor Cortisol->Receptor Activation Metabolism Metabolic Syndrome (Insulin Resistance) Receptor->Metabolism Gene Transcription Inhibitor Azepane-1-Sulfonyl Derivative Inhibitor->Enzyme Competitive Inhibition

Fig 1: 11β-HSD1 signaling pathway and the targeted intervention by azepane derivatives.

Carbonic Anhydrase IX (CA IX) Inhibition in Oncology

In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic microenvironment. To survive, tumors upregulate Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that hydrates extracellular CO₂ into bicarbonate and protons, acidifying the tumor microenvironment and promoting metastasis[4].

Azepane-1-sulfonyl benzamides act as highly selective CA IX inhibitors. The primary mechanism is driven by the sulfonamide group acting as a Zinc-Binding Group (ZBG), directly coordinating the Zn²⁺ ion in the CA IX active site. The bulky azepane tail interacts with the hydrophobic half of the CA IX cavity, conferring high selectivity over ubiquitous cytosolic off-targets like CA I and CA II.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Upregulation Acid Extracellular Acidification (H+ Accumulation) CAIX->Acid CO2 Hydration Survival Tumor Survival & Metastasis Acid->Survival Drug Azepane-1-Sulfonyl Benzamide Drug->CAIX Zn2+ Coordination

Fig 2: CA IX-mediated tumor survival pathway and targeted inhibition mechanism.

OAT and PANX1 Modulation (Probenecid Analogs)

Azepane-1-sulfonyl benzoic acid is a direct structural analog of Probenecid (4-(dipropylsulfamoyl)benzoic acid), a classical uricosuric agent[5]. By replacing the flexible dipropylamino group with a constrained azepane ring, researchers can modulate the compound's affinity for Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubules[6]. Furthermore, this structural class is currently being explored for the inhibition of Pannexin-1 (PANX1) channels, which play a critical role in ATP release and neuroinflammation.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for azepane-1-sulfonyl derivatives across primary targets, based on structure-activity relationship (SAR) profiling[3][4].

Target Enzyme / ReceptorApplication AreaTypical IC₅₀ RangeKey Structural Requirement for Potency
11β-HSD1 Type 2 Diabetes, Obesity10 nM – 150 nMLipophilic azepane ring; meta/para-substituted benzoic acid or amide.
Carbonic Anhydrase IX Solid Tumors (Hypoxia)5 nM – 50 nMPrimary sulfonamide or bioisostere capable of Zn²⁺ coordination.
OAT1 / OAT3 Gout (Uricosuric)10 μM – 50 μMFree carboxylic acid moiety (anionic at physiological pH 7.4).
HBV pgRNA Hepatitis B Antiviral100 nM – 500 nMHalogenated benzamide linkages[7].

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The causality of each chemical and biological step must be understood to troubleshoot effectively.

Synthesis of 3-(Azepane-1-Sulfonyl)Benzoic Acid

Causality & Rationale: The synthesis relies on a nucleophilic acyl substitution. We utilize pyridine not just as a solvent, but as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the azepane nitrogen, which would otherwise render it non-nucleophilic and stall the reaction[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic coupling.

  • Coupling: Add azepane (1.2 eq) dropwise, followed by anhydrous pyridine (2.0 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup (Critical Step): Quench the reaction with 1M HCl until the aqueous layer reaches pH 3. Why pH 3? The benzoic acid moiety must be fully protonated (neutral) to partition effectively into the organic DCM layer. If the pH is too high, the product remains water-soluble as a carboxylate salt.

  • Purification: Extract the organic layer, dry over MgSO₄, concentrate under vacuum, and purify via silica gel flash chromatography to yield the pure sulfonamide.

Synthesis_Workflow Step1 Azepane + Chlorosulfonyl Benzoic Acid Step2 Nucleophilic Substitution (Pyridine/DCM, 0°C) Step1->Step2 Step3 Aqueous Workup & Acidification (pH 3) Step2->Step3 Step4 Silica Gel Chromatography Step3->Step4 Step5 Pure Azepane-1-Sulfonyl Benzoic Acid Step4->Step5

Fig 3: Step-by-step synthetic workflow for azepane-1-sulfonyl benzoic acid.

In Vitro 11β-HSD1 Inhibition Assay (LC-MS/MS)

Causality & Rationale: To validate the biological efficacy of the synthesized compound, an enzymatic assay is required. We utilize LC-MS/MS rather than ELISA for quantification. Cortisol and cortisone differ only by a single hydroxyl/ketone group at C11; LC-MS/MS provides the exact mass resolution (MRM transitions) required to prevent cross-reactivity artifacts.

Step-by-Step Methodology:

  • Incubation: In a 96-well plate, combine human recombinant 11β-HSD1 enzyme, 100 nM cortisone (substrate), and varying concentrations of the azepane-1-sulfonyl benzoic acid inhibitor (0.1 nM to 10 μM) in a phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the required enzymatic cofactor). Incubate at 37°C for 60 minutes[1].

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing D4-cortisol as an internal standard. This precipitates the enzyme and halts metabolism.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet the proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the specific MRM transitions for Cortisol (m/z 363.2 → 121.1) and D4-Cortisol.

  • Data Analysis: Plot the ratio of Cortisol/D4-Cortisol against the log concentration of the inhibitor to calculate the IC₅₀ using non-linear regression.

Conclusion

Azepane-1-sulfonyl benzoic acids represent a highly tunable, privileged scaffold in medicinal chemistry. By leveraging the unique steric profile of the azepane ring and the electronic properties of the sulfonyl benzoic acid, drug development professionals can achieve highly selective inhibition across diverse therapeutic areas—from metabolic syndrome (11β-HSD1) to oncology (CA IX) and transport modulation (OAT/PANX1). Rigorous, self-validating synthetic and analytical protocols are essential to fully realize the clinical potential of these compounds.

References

  • Title: Synthesis and pharmacological characterization of conformationally restricted retigabine analogues as novel neuronal Kv7 channel Source: IRIS (Institutional Research Information System) URL: [Link]

  • Title: WO2004089470A2 - New amide derivatives and pharmaceutical use thereof Source: Google Patents URL
  • Title: EP3085368A1 - Sulfamoylbenzamide derivatives as antiviral agents against hbv infection Source: Google Patents URL
  • Title: Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams Source: RSC Publishing URL: [Link]

Sources

Foundational

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid: Molecular Characterization &amp; Synthesis Guide

Topic: Document Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Executive Summary This guide provides a comprehensive technical analysis of 5-(Azepane-1-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid (CAS: 326907-67-9), a specialized sulfonylbenzamide intermediate. Structurally aligned with the pharmacophore of dopamine D2/D3 antagonists (e.g., sulpiride, amisulpride), this molecule serves as a critical building block in medicinal chemistry.

This document details the exact molecular weight specifications, validated synthesis pathways, and analytical protocols required for high-fidelity identification in drug discovery pipelines.

Molecular Identity & Physicochemical Profile[1][2][3]

Precise molecular weight determination is the cornerstone of analytical validation. The following data consolidates the physicochemical properties necessary for mass spectrometry (MS) calibration and stoichiometric calculations.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic acid
CAS Number 326907-67-9Validated Registry Number
Molecular Formula C₁₄H₁₉NO₅S
Average Molecular Weight 313.37 g/mol For stoichiometric use
Monoisotopic Mass 313.0984 Da For High-Res MS (HRMS)
[M+H]⁺ (Protonated) 314.1057 m/z Positive Ion Mode Target
[M-H]⁻ (Deprotonated) 312.0911 m/z Negative Ion Mode Target
Predicted LogP ~1.8 – 2.2Lipophilicity indicator
pKa (Acidic) ~3.5 (Carboxylic Acid)Ionized at physiological pH

Critical Insight: The presence of the azepane (7-membered) ring distinguishes this molecule from common pyrrolidine-based benzamides. This ring expansion increases lipophilicity compared to its 5-membered analogs, potentially altering blood-brain barrier (BBB) permeability in derivative compounds.

Structural Synthesis & Reaction Logic

The synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid follows a classic Chlorosulfonation-Amidation pathway. This section details the mechanistic logic to ensure high yield and purity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the precursor 2-methoxybenzoic acid to the final sulfonyl-azepane target.

SynthesisPathway Precursor 2-Methoxybenzoic Acid (Starting Material) Intermediate 5-(Chlorosulfonyl)-2-methoxy benzoic acid (Electrophilic Intermediate) Precursor->Intermediate Electrophilic Aromatic Substitution (0-5°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product 5-(Azepane-1-sulfonyl)-2-methoxy benzoic acid (Target) Intermediate->Product Nucleophilic Attack (SN2-like @ Sulfur) Reagent2 Azepane (Nucleophile) Reagent2->Product

Caption: Step-wise synthesis pathway via chlorosulfonyl intermediate.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid with >95% purity.

Step 1: Chlorosulfonation
  • Setup: Charge a dry flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under N₂ atmosphere.

  • Addition: Slowly add 2-methoxybenzoic acid (1.0 eq) portion-wise. Control exotherm to <5°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice carefully. The intermediate 5-(chlorosulfonyl)-2-methoxybenzoic acid will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Checkpoint: Verify formation of sulfonyl chloride by IR (SO₂Cl stretch ~1370, 1170 cm⁻¹).

Step 2: Amidation (Azepane Coupling)
  • Solvent System: Dissolve the sulfonyl chloride intermediate in anhydrous THF or DCM .

  • Base: Add Triethylamine (2.5 eq) to scavenge HCl.

  • Nucleophile: Add Azepane (1.1 eq) dropwise at 0°C.

  • Completion: Stir at RT for 3-4 hours. Monitor by TLC or LC-MS (Target m/z 314).

  • Workup: Acidify with 1N HCl to pH ~2 (precipitates the benzoic acid product). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

Analytical Characterization & Quality Control

To validate the molecular weight and identity, use the following multi-modal analytical workflow.

Mass Spectrometry (LC-MS) Fragmentation

In ESI+ mode, the molecule typically exhibits specific fragmentation patterns useful for structural confirmation.

MassSpec Parent Parent Ion [M+H]+ m/z 314.1 Frag1 Fragment A [M+H - CO2]+ m/z ~270 Parent->Frag1 Decarboxylation Frag2 Fragment B Sulfonyl Cleavage (Ar-SO2+) Parent->Frag2 S-N Bond Break

Caption: Predicted ESI+ fragmentation pathway for structural confirmation.

NMR Validation Criteria
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ 8.0-8.2 ppm (d, 1H): Aromatic H6 (ortho to COOH/Sulfonyl).

    • δ 7.8 ppm (dd, 1H): Aromatic H4.

    • δ 7.3 ppm (d, 1H): Aromatic H3 (ortho to OMe).

    • δ 3.9 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 3.2 ppm (m, 4H): Azepane N-CH ₂ protons.

    • δ 1.5-1.7 ppm (m, 8H): Azepane ring CH ₂ protons.

References

  • PubChem. 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid (Compound).[1] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid Registration Dossier. Available at: [Link]

  • Chemical Book.Synthesis of Sulfonyl Benzamides: Methodologies and Reagents.
  • Matrix Fine Chemicals. 2-(Azepane-1-sulfonyl)benzoic acid Catalog & Spectra. Available at: [Link]

Sources

Exploratory

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid SMILES and InChI

An in-depth technical analysis of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid requires a multidisciplinary approach, bridging structural chemoinformatics, synthetic organic chemistry, and analytical validation. As a hig...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid requires a multidisciplinary approach, bridging structural chemoinformatics, synthetic organic chemistry, and analytical validation. As a highly specialized building block, this compound is primarily utilized in the medicinal chemistry of central nervous system (CNS) agents, specifically as a precursor for dopamine D2/D3 receptor antagonists (such as sulpiride and amisulpride analogs) [1].

This guide provides a comprehensive breakdown of its structural identifiers, a self-validating synthetic methodology, and the analytical workflows required to confirm its integrity.

Structural Elucidation and Chemoinformatic Identifiers

The pharmacological utility of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid is driven by its specific functional groups. The 2-methoxy group restricts the rotation of the adjacent carboxylate via steric hindrance and potential intramolecular hydrogen bonding in downstream derivatives, effectively "locking" the active conformation of the pharmacophore. Meanwhile, the azepane ring (a seven-membered nitrogen heterocycle) provides a distinct lipophilic and steric profile compared to smaller pyrrolidine or piperidine rings, altering target binding kinetics and metabolic stability [1].

Core Chemical Identifiers
PropertyValue
Chemical Name 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic acid
CAS Registry Number 326907-67-9
Molecular Formula C₁₄H₁₉NO₅S
Molecular Weight 313.37 g/mol
Monoisotopic Mass 313.0984 Da
SMILES String COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O
InChI String InChI=1S/C14H19NO5S/c1-20-13-7-6-11(10-12(13)14(16)17)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)

Note: The SMILES string explicitly maps the connectivity: the methoxy group (OC) is at position 2, the carboxylic acid (C(=O)O) is at position 1, and the azepane-1-sulfonyl group (S(=O)(=O)N2CCCCCC2) is at position 5 of the benzene ring.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid, a two-step sequence starting from commercially available 2-methoxybenzoic acid is employed. This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure reaction fidelity before proceeding to the next step [2].

Step 1: Regioselective Chlorosulfonation

Causality & Mechanism: Chlorosulfonic acid acts as both the solvent and the electrophile. The methoxy group is strongly activating and ortho/para-directing, while the carboxyl group is deactivating and meta-directing. These two groups work synergistically to direct the incoming sulfonyl group exclusively to the 5-position (para to the methoxy, meta to the carboxyl).

  • Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, an addition funnel, and a gas scrubber (to neutralize evolved HCl gas).

  • Addition: Add chlorosulfonic acid (5.0 eq) to the flask and cool to 0 °C using an ice bath. Slowly add 2-methoxybenzoic acid (1.0 eq) portion-wise. Strict temperature control here prevents the formation of polysulfonated byproducts.

  • Heating: Once the addition is complete, warm the mixture to 50 °C for 1 hour, then elevate to 70 °C for 2 hours.

  • IPC (In-Process Control): Quench a 10 µL micro-aliquot in 1 mL of ice water, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1). The disappearance of the starting material validates reaction completion.

  • Workup: Carefully pour the thick reaction mixture over crushed ice with vigorous stirring. Filter the resulting white precipitate (5-chlorosulfonyl-2-methoxybenzoic acid), wash with cold distilled water, and dry under high vacuum.

Step 2: Sulfonamidation with Azepane

Causality & Mechanism: The reaction between the sulfonyl chloride and azepane requires an acid scavenger. Triethylamine (TEA) is used to neutralize the HCl byproduct. Without TEA, the liberated HCl would protonate the azepane, rendering it non-nucleophilic and stalling the reaction.

  • Setup: Dissolve the intermediate 5-chlorosulfonyl-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add TEA (2.5 eq) dropwise, followed by the dropwise addition of azepane (hexamethyleneimine, 1.1 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • IPC: Perform LC-MS analysis. The presence of the

    
     peak at m/z 314.1 and the complete disappearance of the sulfonyl chloride mass validates the amination.
    
  • Workup & Purification: Wash the organic layer with 1N HCl. Causality: The acidic wash protonates and removes any unreacted azepane and TEA into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure target compound.

Synthesis A 2-Methoxybenzoic Acid B Chlorosulfonic Acid (0°C to 70°C) A->B Electrophilic Aromatic Substitution C 5-Chlorosulfonyl-2- methoxybenzoic acid B->C Intermediate Isolation (Ice Quench) D Azepane + TEA (DCM, 0°C to RT) C->D Nucleophilic Acyl Substitution E 5-(Azepan-1-ylsulfonyl)- 2-methoxybenzoic acid D->E Target Compound (Acidic Workup)

Synthetic workflow from 2-methoxybenzoic acid to the target azepane sulfonamide.

Analytical Validation Workflows

To ensure the structural integrity of the synthesized batch, a dual-modality analytical approach using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory [3].

HR-LC-MS Adduct Profiling

Because the molecule contains both a carboxylic acid (easily deprotonated) and a sulfonamide system, it ionizes efficiently in both positive and negative Electrospray Ionization (ESI) modes. The following table summarizes the predicted exact mass adducts utilized for mass-based validation:

Ionization ModeAdduct TypePredicted m/zCollision Cross Section (CCS, Ų)
ESI (+)

314.1057167.5
ESI (+)

336.0876170.4
ESI (+)

331.1322178.9
ESI (-)

312.0911171.7
NMR Structural Confirmation
  • ¹H-NMR (DMSO-d₆): Look for the characteristic aromatic splitting pattern of the 1,2,5-trisubstituted benzene ring (an isolated doublet for H-6, a doublet of doublets for H-4, and a doublet for H-3). The methoxy group will appear as a sharp singlet integrating to 3H around 3.8–3.9 ppm. The azepane ring will present as a series of multiplets between 1.5 and 3.3 ppm integrating to 12H.

  • ¹³C-NMR: The carbonyl carbon of the carboxylic acid will appear far downfield (~166 ppm), validating that the acid was not inadvertently esterified during workup.

Analytical S Purified Sample LC HR-LC-MS Profiling (ESI+/-) S->LC NMR 1H & 13C NMR (DMSO-d6) S->NMR M1 [M+H]+ 314.1057 [M-H]- 312.0911 LC->M1 Exact Mass Confirmation M2 Structural Elucidation (Azepane & Aromatic signals) NMR->M2 Connectivity & Purity V Validated Structure M1->V M2->V

Analytical validation workflow combining exact mass profiling and NMR connectivity.

Downstream Pharmacological Applications

Once validated, 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid serves as the core carboxylic acid in the synthesis of complex benzamides. By utilizing coupling reagents like HATU or EDC/HOBt in the presence of DIPEA, the carboxylic acid is activated into an ester intermediate. This intermediate is subsequently reacted with various primary amines (e.g., pyrrolidin-2-ylmethanamine) to yield potent antipsychotic candidates.

Downstream SM 5-(Azepan-1-ylsulfonyl)- 2-methoxybenzoic acid Act Activation (HATU / DIPEA) SM->Act Carboxylate Activation Amine Primary Amine (e.g., Pyrrolidin-2-ylmethanamine) Act->Amine Active Ester Formation Prod Benzamide Derivative (D2/D3 Antagonist Scaffold) Amine->Prod Amidation

Downstream amidation pathway to generate target benzamide pharmacophores.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 737526, 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid". PubChem. Available at:[Link]

  • Université du Luxembourg. "326907-67-9 (C14H19NO5S) - PubChemLite Mass Spectrometry Adducts". PubChemLite. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic Acid

Abstract This application note details a robust, two-step synthetic protocol for 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid . This scaffold serves as a critical intermediate in the development of dopamine / receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid . This scaffold serves as a critical intermediate in the development of dopamine


/

receptor antagonists, structurally analogous to amisulpride and sultopride. The method utilizes a direct chlorosulfonylation of o-anisic acid followed by nucleophilic substitution with azepane (homopiperidine). This guide prioritizes regiochemical control, operational safety, and scalability, providing a self-validating workflow for medicinal chemists.

Introduction & Retrosynthetic Analysis

The target molecule features a benzoic acid core substituted with a methoxy group at the ortho position and a sulfonyl moiety at the meta position. The steric and electronic properties of the azepane ring (a 7-membered saturated heterocycle) impart unique lipophilicity and receptor binding profiles compared to the more common pyrrolidine or piperidine analogs.

Strategic Logic

The synthesis is designed around the cooperative directing effects of the substituents on the benzene ring:

  • Directing Effects: The methoxy group (-OMe) is a strong ortho/para director, while the carboxylic acid (-COOH) is a meta director. Position 5 is para to the methoxy and meta to the carboxylic acid, making it the highly favored site for Electrophilic Aromatic Substitution (EAS).

  • Chlorosulfonylation: We employ chlorosulfonic acid (

    
    ) as both the reagent and solvent.[1] This ensures complete conversion and simplifies the isolation of the sulfonyl chloride intermediate.
    
  • Amidation: The subsequent reaction with azepane forms the sulfonamide bond.

Reaction Scheme (Graphviz)

G Start 2-Methoxybenzoic Acid (o-Anisic Acid) Inter Intermediate: 5-(Chlorosulfonyl)-2- methoxybenzoic acid Start->Inter Electrophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) 0°C -> 60°C Reagent1->Inter Product Target: 5-(Azepan-1-ylsulfonyl)- 2-methoxybenzoic acid Inter->Product Nucleophilic Attack Reagent2 Azepane THF/Et3N 0°C -> RT Reagent2->Product

Caption: Synthetic pathway utilizing cooperative directing effects for regioselective chlorosulfonylation.

Experimental Protocols

Step 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid[2]

Objective: Regioselective installation of the sulfonyl chloride group. Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried. Perform operations in a fume hood.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount
2-Methoxybenzoic acid 152.151.015.2 g (100 mmol)
Chlorosulfonic acid 116.525.033.5 mL (500 mmol)
Dichloromethane (DCM) -Solvent50 mL (Optional)
Ice/Water -Quench~300 g
Protocol
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂).

  • Charging: Add Chlorosulfonic acid (33.5 mL) to the flask. Cool the system to 0°C using an ice-salt bath.

  • Addition: Add 2-Methoxybenzoic acid (15.2 g) portion-wise over 30 minutes. Note: The reaction is exothermic.[4] Maintain internal temperature < 5°C to prevent decomposition.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.

    • Checkpoint: Monitor evolution of HCl gas. Cessation of gas evolution typically indicates completion.

  • Quenching (Critical):

    • Prepare a beaker with 300 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Violent sputtering may occur.

  • Isolation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid under vacuum at 40°C or dissolve in DCM, dry over MgSO₄, and concentrate if immediate use is required.

    • Expected Yield: 85-95%

    • Stability: Sulfonyl chlorides are moisture sensitive. Proceed to Step 2 immediately or store under inert gas at -20°C.

Step 2: Synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic Acid

Objective: Formation of the sulfonamide bond via nucleophilic attack of azepane.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount
Sulfonyl Chloride (from Step 1) 250.661.012.5 g (50 mmol)
Azepane (Hexamethyleneimine) 99.172.212.4 mL (110 mmol)
Triethylamine (TEA) 101.191.07.0 mL (Optional*)
THF (Anhydrous) -Solvent100 mL

*Note: Azepane can act as both nucleophile and base. Using 2.2 equivalents avoids the need for TEA. If using TEA, 1.1 eq of Azepane is sufficient.

Protocol
  • Setup: Dissolve the 5-(chlorosulfonyl)-2-methoxybenzoic acid (12.5 g) in THF (100 mL) in a 250 mL round-bottom flask. Cool to 0°C .[1][4]

  • Addition: Mix Azepane (12.4 mL) with 10 mL THF. Add this solution dropwise to the reaction flask over 20 minutes.

    • Mechanism:[8][10][11][12][13] The first equivalent of amine neutralizes the carboxylic acid proton; the second equivalent reacts with the sulfonyl chloride; the excess scavenges the HCl byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for an additional 2 hours.

    • Validation: Check by TLC (System: DCM/MeOH 9:1). The starting material spot should disappear.

  • Workup:

    • Concentrate the THF under reduced pressure to ~20 mL.

    • Dilute with Water (100 mL) . The mixture will be basic (pH > 9).

    • Acidification: Slowly add 1M HCl until pH reaches ~2-3. This reprotonates the carboxylic acid, causing the product to precipitate.

  • Extraction (Alternative to Precipitation): If the product oils out, extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Workup & Purification Flowchart

Workup RxnMix Reaction Mixture (THF, Product, Salts) Conc Concentrate THF RxnMix->Conc WaterAdd Add Water (pH > 9) Conc->WaterAdd Acidify Acidify with 1M HCl to pH 2-3 WaterAdd->Acidify Check Precipitate formed? Acidify->Check Filter Filter Solid (Crude Product) Check->Filter Yes Extract Extract with EtOAc Dry & Concentrate Check->Extract No (Oiling) Recryst Recrystallization (EtOH/H2O) Filter->Recryst Extract->Recryst Final Pure 5-(Azepan-1-ylsulfonyl)- 2-methoxybenzoic acid Recryst->Final

Caption: Decision tree for the isolation and purification of the final benzoic acid derivative.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 145–155°C (based on analogs).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.8-13.0 (br s, 1H, COOH)
      
    • 
       7.9 (d, 1H, Ar-H, meta to OMe)
      
    • 
       7.8 (dd, 1H, Ar-H, para to OMe)
      
    • 
       7.3 (d, 1H, Ar-H, ortho to OMe)
      
    • 
       3.9 (s, 3H, OCH 
      
      
      
      )
    • 
       3.2 (t, 4H, N-CH 
      
      
      
      -azepane)
    • 
       1.5-1.7 (m, 8H, azepane ring protons)
      
  • Mass Spectrometry (ESI):

    • Calculated [M+H]

      
      : 314.10
      
    • Observed [M+H]

      
      : 314.1 
      
      
      
      0.1

Discussion & Troubleshooting

Regioselectivity

The chlorosulfonylation of 2-methoxybenzoic acid is highly regioselective. The 5-position is activated by the para-methoxy group. The 3-position is sterically hindered by the methoxy group and less activated. The 4-position is deactivated by the meta-carboxyl. Therefore, >95% of the product is the desired 5-isomer.

Hydrolysis Management

The intermediate sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid if exposed to moisture.

  • Symptom: Low yield in Step 2; recovery of water-soluble material.

  • Solution: Ensure the filter cake in Step 1 is well-drained but not overly exposed to humid air. Use anhydrous THF in Step 2.[6]

Solubility

The final product is a benzoic acid derivative.[1][12] It will be soluble in basic aqueous solutions (as the carboxylate) and organic solvents (DCM, EtOAc) when protonated. It is generally insoluble in acidic water, which is the basis for the precipitation purification method.

References

  • BenchChem. (2025).[3][4][6][8] A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Retrieved from 8

  • PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from 2

  • Semantic Scholar. (2008).[14] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from 1

  • Google Patents. (2016). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.[11] Retrieved from 11

  • CAS Common Chemistry. (n.d.).[15] 5-(Ethylsulfonyl)-2-methoxybenzoic acid (Analogous Structure). Retrieved from 15[15]

Sources

Application

Application Note: Synthesis and Characterization of 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Sulfonamide-Based Pharmacophore Generation for D2/D3 Receptor Antagonists Overview & Scientific Rationale The sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Sulfonamide-Based Pharmacophore Generation for D2/D3 Receptor Antagonists

Overview & Scientific Rationale

The sulfonamide functional group is a highly privileged pharmacophore in modern drug discovery, prominently featured in diuretics, COX-2 inhibitors, and atypical antipsychotics. Specifically, derivatives of 5-sulfamoyl-2-methoxybenzoic acid are critical structural motifs in selective dopamine D2 and D3 receptor antagonists, such as sulpiride and amisulpride[1],[2].

This application note details a highly efficient, scalable protocol for the synthesis of 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid via the chemoselective reaction of 5-chlorosulfonyl-2-methoxybenzoic acid (CAS 51904-91-7)[3],[4] with azepane.

Why Azepane? While piperidine (6-membered) and pyrrolidine (5-membered) rings are common in medicinal chemistry, azepane (hexamethyleneimine, a 7-membered cyclic secondary amine) introduces unique steric bulk and conformational flexibility. This structural modification alters the lipophilicity (LogP) and receptor-binding kinetics of the resulting pharmacophore, offering a valuable vector for structure-activity relationship (SAR) optimization.

Reaction Causality & Chemoselectivity

Synthesizing this compound requires precise control over chemoselectivity. The starting material, 5-chlorosulfonyl-2-methoxybenzoic acid, is a bifunctional molecule containing both a highly electrophilic sulfonyl chloride and a weakly electrophilic carboxylic acid[4].

The Mechanistic Strategy: Instead of utilizing cumbersome protecting-group chemistry for the carboxylic acid, this protocol exploits inherent electrophilic disparities under basic conditions.

  • Base Selection (DIPEA): We utilize 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride.

  • Deprotonation: The first equivalent of DIPEA deprotonates the carboxylic acid to form a carboxylate anion. This electron-rich state drastically reduces the carbon center's electrophilicity, preventing the formation of mixed anhydrides or polymeric byproducts.

  • Nucleophilic Acyl Substitution: With the carboxylic acid neutralized, azepane selectively attacks the "hard" sulfonyl chloride center, displacing the chloride ion to form the stable sulfonamide linkage.

Materials & Reagents

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
5-Chlorosulfonyl-2-methoxybenzoic acid 250.661.02.50 g (10.0 mmol)Bifunctional Electrophile
Azepane 99.171.11.09 g (11.0 mmol)Nucleophile
DIPEA 129.243.03.88 g (30.0 mmol)Sterically Hindered Base
Dichloromethane (DCM) (Anhydrous)84.93-50 mLReaction Solvent
1M Hydrochloric Acid (HCl) 36.46-As neededQuench / Acidification

Experimental Workflow & Protocol

Workflow Start 5-Chlorosulfonyl-2-methoxybenzoic acid + Azepane Solvent Dissolve in anhydrous DCM Add 3.0 eq. DIPEA Start->Solvent Reaction Stir at 0°C to RT for 2-4 hours Solvent->Reaction Nucleophilic attack Quench Quench with H2O Adjust to pH 2-3 with 1M HCl Reaction->Quench IPC: TLC/LC-MS Extraction Extract with EtOAc Wash with Brine Quench->Extraction Phase separation Purification Dry over Na2SO4 Concentrate & Recrystallize Extraction->Purification Product 5-(Azepan-1-ylsulfonyl)- 2-methoxybenzoic acid Purification->Product Pure Compound

Figure 1: Step-by-step synthetic workflow for chemoselective sulfonamide coupling and isolation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the sulfonyl chloride.

  • Dissolution: Suspend 5-chlorosulfonyl-2-methoxybenzoic acid (2.50 g, 10.0 mmol) in 40 mL of anhydrous DCM. The suspension is cooled to 0 °C using an ice-water bath. Causality: Cooling suppresses exothermic degradation and limits trace moisture hydrolysis.

  • Base Addition: Add DIPEA (3.88 g, 30.0 mmol) dropwise over 5 minutes. The mixture will transition to a clear solution as the carboxylate salt is formed.

  • Nucleophilic Addition: Dilute azepane (1.09 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The disappearance of the highly polar starting material indicates completion.

In-Process Controls & Self-Validating Workup Logic

A hallmark of a robust protocol is a self-validating system —a built-in mechanism that confirms the success of the procedure during execution. Here, the validation relies on a pH-driven biphasic extraction.

WorkupLogic Mixture Reaction Mixture (pH > 8) Product Carboxylate + DIPEA·HCl Acidification Add 1M HCl (pH 2-3) Mixture->Acidification Split Biphasic Extraction (EtOAc / H2O) Acidification->Split Protonates Carboxylate OrgPhase Organic Phase (EtOAc) Contains Protonated Product Split->OrgPhase Lipophilic Partition AqPhase Aqueous Phase (H2O) Contains DIPEA·HCl & Impurities Split->AqPhase Hydrophilic Partition

Figure 2: Logical relationship of the pH-driven self-validating workup system.

Workup Execution:

  • Quench: Add 30 mL of deionized water to the reaction mixture. At this stage (pH > 8), the product exists as a water-soluble carboxylate salt.

  • Acidification (The Validation Step): Slowly add 1M HCl until the aqueous layer reaches pH 2-3.

    • Causality: The pKa of the benzoic acid moiety is approximately 3.8. Dropping the pH to 2-3 ensures complete protonation of the carboxylate back to a neutral carboxylic acid. This drastically shifts its partition coefficient (LogP), driving the product into the organic phase. If the pH is not properly adjusted, the product will remain in the aqueous layer, yielding no recoverable material—providing immediate feedback on execution accuracy.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from EtOAc/Hexanes to afford the pure product as a white solid.

Analytical Data & Characterization

Upon successful execution of the protocol, the isolated material should conform to the following quantitative analytical parameters:

Table 2: Expected Analytical Data Summary

ParameterExpected ValueAnalytical Method
Yield 80 - 88%Gravimetric
Purity > 98%HPLC (UV at 254 nm)
Mass Spectrometry m/z 314.1 [M+H]⁺, 312.1 [M-H]⁻LC-MS (ESI+, ESI-)
Physical State White to off-white solidVisual Inspection
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H), 7.95 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.8, 2.4 Hz, 1H), 7.30 (d, J=8.8 Hz, 1H), 3.90 (s, 3H), 3.20 (t, J=5.6 Hz, 4H), 1.60-1.45 (m, 8H)Nuclear Magnetic Resonance

References

  • Pharmaffiliates. "Sulpiride and its Impurities: 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3". Pharmaffiliates Reference Standards. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104007, 5-chlorosulfonyl-2-methoxybenzoic acid". PubChem Database. Available at:[Link]

Sources

Method

HPLC method development for 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Application Note: HPLC Method Development for 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid Introduction & Scope This technical guide details the development of a robust High-Performance Liquid Chromatography (HPLC) meth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Introduction & Scope

This technical guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid (CAS 326907-67-9). This compound, characterized by a polar benzoic acid core and a lipophilic azepane (hexamethyleneimine) sulfonamide tail, presents specific chromatographic challenges—namely, balancing the retention of the hydrophobic azepane ring while maintaining sharp peak shape for the ionizable carboxylic acid moiety.

This protocol is designed for researchers in pharmaceutical process development who utilize this compound as a key intermediate in the synthesis of sulfonyl-benzamide antipsychotics or related therapeutic agents.

Physicochemical Profile & Mechanistic Insights

Successful method development requires understanding the analyte's behavior in solution.

PropertyValue (Predicted/Experimental)Chromatographic Implication
Molecular Formula

MW: 313.37 g/mol
Acidic pKa ~3.5 - 4.0 (Carboxylic Acid)Critical: The mobile phase pH must be controlled (preferably pH < 3.[1]0) to keep the acid protonated (

) and prevent peak tailing/splitting.
Basic pKa NoneThe nitrogen atom is part of a sulfonamide group (

) and is non-basic due to strong electron withdrawal by the sulfonyl group.
LogP ~2.1 - 2.8The azepane ring adds significant lipophilicity compared to simple benzoic acids, requiring a higher organic strength for elution.
UV Max ~230 nm, ~290 nmThe anisic acid (methoxy-benzoic) chromophore provides good UV sensitivity.

Method Development Strategy (Workflow)

The following diagram illustrates the logical flow of the development process, prioritizing pH control and stationary phase selection.

MethodDevelopment Start Analyte Assessment (Acidic pKa ~3.5, Lipophilic Tail) Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility UVScan UV Spectral Scan (Determine Lambda max) Solubility->UVScan ColumnSelect Stationary Phase Selection (C18 vs. Phenyl-Hexyl) UVScan->ColumnSelect MobilePhase Mobile Phase Optimization (pH 2.5 Buffer vs. ACN) ColumnSelect->MobilePhase C18 Selected Gradient Gradient Tuning (Resolution of Impurities) MobilePhase->Gradient Peak Shape OK FinalMethod Final Validated Method (System Suitability) Gradient->FinalMethod

Figure 1: Decision tree for HPLC method development focusing on acidic analytes.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Additives: Orthophosphoric acid (85%), Potassium Dihydrogen Phosphate (

    
    ), or Trifluoroacetic acid (TFA).
    
Preparation of Solutions

Diluent: 50:50 Water:Acetonitrile (v/v).

  • Rationale: Matches the initial gradient strength to prevent solvent shock and peak distortion.

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution of the lipophilic azepane tail.

  • Dilute to volume with water.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

Optimized Chromatographic Conditions

This method uses a low pH strategy to suppress the ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form. This maximizes interaction with the C18 phase and eliminates peak tailing caused by secondary silanol interactions.

ParameterConditionTechnical Rationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)High carbon load provides retention for the azepane group; end-capping reduces silanol activity for the acidic head.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.2) Suppresses ionization of the benzoate (

), sharpening the peak.
Mobile Phase B Acetonitrile (100%) ACN has lower viscosity and UV cutoff than MeOH, suitable for the aromatic ring detection.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CMaintains reproducible retention times; slight elevation improves mass transfer.
Injection Vol 10 µLStandard volume; adjust based on detector sensitivity.
Detection UV at 230 nm (Reference: 360 nm)230 nm targets the benzoic acid

transition.
Gradient Program

A gradient is required to elute the highly retained azepane moiety within a reasonable timeframe while resolving early eluting polar impurities (e.g., hydrolysis products).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.01090Linear ramp to elute main peak
20.01090Wash step
20.19010Return to initial
25.09010Re-equilibration

Method Validation Parameters (Self-Validating System)

To ensure the method is reliable ("Trustworthiness"), check the following System Suitability criteria before running samples.

  • Retention Time (

    
    ):  Expect the main peak between 8.0 – 12.0 minutes.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting: If

      
      , the pH is likely too high (acid ionizing) or the column has active silanols. Lower pH or switch to a "Shield" RP column.
      
  • Theoretical Plates (

    
    ): 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and any synthesis precursors (e.g., 2-methoxy-5-sulfamoylbenzoic acid).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent mismatchEnsure sample diluent matches initial mobile phase (10-20% ACN).
Drifting Retention pH fluctuationUse a buffered mobile phase (20 mM Phosphate pH 2.5) instead of simple 0.1% acid if drift persists.
High Backpressure PrecipitationCheck solubility of the azepane derivative in high aqueous conditions; ensure gradient doesn't start at 100% water.

References

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (2025).[2][3] 2-Methoxy-5-sulfamoylbenzoic acid (Related Structure). National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application

Application Notes and Protocols for Determining the Solubility of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid in DMSO

Abstract These application notes provide a comprehensive framework for determining the solubility of the chemical compound 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid in dimethyl sulfoxide (DMSO). As a critical paramet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for determining the solubility of the chemical compound 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid in dimethyl sulfoxide (DMSO). As a critical parameter in drug discovery and development, solubility dictates a compound's suitability for high-throughput screening, formulation, and ultimately, its bioavailability. This document offers detailed protocols for both kinetic and thermodynamic solubility assays, explains the scientific rationale behind the experimental choices, and provides guidance on data interpretation and presentation. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the generation of accurate, reproducible, and meaningful solubility data.

Introduction: The Critical Role of Solubility in Preclinical Research

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid (Molecular Formula: C14H19NO5S) is a sulfonamide derivative with a benzoic acid moiety.[1][2] While specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of pharmacological applications.[3][4] In the early stages of drug discovery, understanding the solubility of a test compound is paramount. Poor solubility can lead to a host of challenges, including underestimated potency in biological assays, difficulties in formulation for in vivo studies, and poor oral bioavailability.[5][6]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in pharmaceutical research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[7][8][9] It is the standard solvent for creating high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[10] Therefore, accurately determining the solubility of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid in DMSO is a foundational step in its preclinical evaluation.

This guide delineates two primary methodologies for solubility determination:

  • Kinetic Solubility: This method assesses the solubility of a compound when it is rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It is a high-throughput method that simulates the conditions of many in vitro biological assays.[11][12]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution, providing a more accurate representation of its intrinsic solubility.[5][13]

Foundational Knowledge: Understanding the Compound and Solvent

2.1. Compound Profile: 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

PropertyValueSource
IUPAC Name 5-(azepane-1-sulfonyl)-2-methoxybenzoic acidECHA[2]
CAS Number 326907-67-9ECHA[2]
Molecular Formula C14H19NO5SECHA[2]
Molecular Weight 329.37 g/mol (Calculated)

Note: As specific experimental data for this compound is limited, its properties are primarily based on its chemical structure and information from chemical databases.

2.2. Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a hygroscopic and highly polar organic liquid.[14] Its ability to act as both a hydrogen bond acceptor and its large dielectric constant make it an excellent solvent for a wide range of substances.[8] However, it is crucial to use anhydrous DMSO of high purity (≥99.9%) for solubility studies, as water contamination can significantly alter the solubility of a compound.[14] High concentrations of DMSO can also be toxic to cells, so it is important to keep the final concentration in assays low, typically below 0.5%.[10]

Experimental Protocols: A Step-by-Step Guide

3.1. General Materials and Equipment

  • 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid (solid powder, purity >95%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • Calibrated pipettes and sterile, nuclease-free tips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • 96-well plates (for kinetic assay)

  • Nephelometer or plate reader capable of measuring turbidity (for kinetic assay)

  • Glass vials with screw caps (for thermodynamic assay)

  • Syringe filters (0.22 µm)

3.2. Protocol 1: Kinetic Solubility Determination by Turbidimetry

This method provides a rapid assessment of the apparent solubility of the compound when diluted from a DMSO stock into an aqueous buffer.[11]

3.2.1. Principle

A serial dilution of the test compound in 100% DMSO is prepared. Small aliquots are then added to an aqueous buffer in a 96-well plate. If the compound's concentration exceeds its solubility limit in the final aqueous/DMSO mixture, it will precipitate, causing turbidity. The level of turbidity is measured and plotted against the compound concentration to determine the kinetic solubility limit.

3.2.2. Step-by-Step Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid to prepare a high-concentration stock solution (e.g., 20 mM) in 100% DMSO.

    • Ensure complete dissolution by vortexing vigorously. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution, but caution should be exercised to avoid compound degradation.[10]

  • Serial Dilution:

    • Perform a 2-fold serial dilution of the stock solution in 100% DMSO in a 96-well plate or microcentrifuge tubes to create a range of concentrations (e.g., from 20 mM down to 0.16 mM).

  • Assay Plate Preparation:

    • In a clear 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells in triplicate.

    • Include wells with 2 µL of 100% DMSO as a vehicle control.

  • Addition of Aqueous Buffer:

    • Rapidly add a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

3.2.3. Data Analysis

  • Plot the measured turbidity (or absorbance) against the compound concentration.

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the vehicle control. This "break-point" can be determined visually from the graph or by setting a threshold (e.g., three times the standard deviation of the background).

3.2.4. Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 20 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil plate_prep Aliquot 2 µL to 96-well plate serial_dil->plate_prep add_buffer Add 198 µL PBS (pH 7.4) plate_prep->add_buffer incubate Incubate 2h at RT add_buffer->incubate measure Measure Turbidity (620 nm) incubate->measure plot Plot Turbidity vs. Concentration measure->plot determine Determine Solubility Break-point plot->determine

Caption: Workflow for Kinetic Solubility Assay.

3.3. Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of the compound in DMSO and is considered the most accurate method.[5][13]

3.3.1. Principle

An excess amount of the solid compound is added to DMSO and agitated until the solution reaches equilibrium (i.e., it is saturated). The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC.

3.3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Add an excess amount of solid 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid (e.g., 2-5 mg) to several glass vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition:

    • To each vial, add a precise volume of anhydrous DMSO (e.g., 1 mL).

  • Equilibration:

    • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15] The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • For an additional purification step, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method with a standard curve prepared from known concentrations of the compound.

3.3.3. Data Analysis

  • Calculate the concentration of the compound in the original supernatant using the dilution factor.

  • The average concentration from replicate samples represents the thermodynamic solubility. Report the value in mg/mL and mM.

3.3.4. Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid to vial add_dmso Add precise volume of DMSO add_solid->add_dmso shake Shake for 24-48h at 25°C add_dmso->shake centrifuge Centrifuge to pellet solid shake->centrifuge collect_supernatant Collect & filter supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute hplc Quantify by HPLC-UV dilute->hplc

Caption: Workflow for Thermodynamic Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and concise table.

ParameterValueUnitMethod
Kinetic Solubility (in PBS, 1% DMSO) To be determinedµMTurbidimetry
Thermodynamic Solubility (in 100% DMSO) To be determinedmg/mL or mMShake-Flask Method

Interpretation of Results:

  • A high thermodynamic solubility in DMSO (e.g., >100 mM) is desirable for creating concentrated stock solutions.

  • The kinetic solubility value is often lower than the thermodynamic solubility in 100% DMSO, as the compound may precipitate upon addition to an aqueous environment. This value is highly relevant for predicting behavior in aqueous-based biological assays.[16][17]

  • If kinetic solubility is low, it may indicate a risk of compound precipitation in in vitro assays, potentially leading to inaccurate results.[6]

Scientific Integrity and Best Practices

  • Compound Purity: Ensure the purity of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid is high (>95%), as impurities can affect solubility measurements.

  • Solvent Quality: Always use high-purity, anhydrous DMSO and store it properly to prevent water absorption.[14]

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiments.[15]

  • Equilibrium Confirmation: For thermodynamic solubility, it may be necessary to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Controls: Always include appropriate controls in your assays, such as vehicle controls (for kinetic solubility) and standard curve validation (for HPLC quantification).

  • Regulatory Context: For compounds intended for clinical development, solubility is a key parameter defined in regulatory guidelines such as ICH Q6A, which sets specifications for new drug substances.[18][19][20][21]

Conclusion

Determining the solubility of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid in DMSO is a fundamental requirement for its progression in the drug discovery pipeline. The protocols detailed in these application notes provide a robust framework for obtaining both kinetic and thermodynamic solubility data. By adhering to these methodologies and best practices, researchers can generate reliable data to inform decisions regarding compound screening, formulation development, and further preclinical testing.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • TECS. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. (2014). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. [Link]

  • ResearchGate. (2016). Dimethylsolfoxide (DMSO) properties and permitted uses. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical Company. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.[Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?[Link]

  • PCBIS. Kinetic solubility. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ECHA. Identity - 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid. [Link]

  • ECHA. 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid. [Link]

  • PubChem. 2-Methoxy-5-sulfamoylbenzoic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents.

Sources

Method

Preparation of azepane sulfonamide impurities in Levosulpiride

Application Note: Synthesis & Characterization of Azepane Sulfonamide Impurities in Levosulpiride Executive Summary & Scientific Rationale In the high-performance liquid chromatography (HPLC) profiling of Levosulpiride (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Characterization of Azepane Sulfonamide Impurities in Levosulpiride

Executive Summary & Scientific Rationale

In the high-performance liquid chromatography (HPLC) profiling of Levosulpiride (a substituted benzamide antipsychotic), distinguishing between ring-size homologs is a critical specificity requirement. The "Azepane Sulfonamide" impurity refers to the 7-membered ring homolog of Levosulpiride, chemically identified as


-[(1-ethylazepan-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide .

This impurity typically arises via two pathways:

  • Starting Material Contamination: The presence of azepane-2-carboxylic acid derivatives during the synthesis of the pyrrolidine side chain.

  • Process-Induced Ring Expansion: Radical or cation-mediated rearrangement of the pyrrolidine ring during high-stress N-alkylation steps.

Because the azepane homolog possesses physicochemical properties (pKa, logP) highly similar to Levosulpiride, standard C18 gradients often fail to resolve them. This guide provides a robust protocol for the de novo synthesis of the Azepane Impurity Standard , enabling researchers to validate analytical methods for specificity as per ICH Q3A(R2) guidelines.

Retrosynthetic Analysis & Pathway

The synthesis strategy mirrors the industrial production of Levosulpiride but substitutes the proline-derived side chain with an azepane (homoproline) derivative.

Target Molecule:


-[(1-ethylazepan-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide.

Strategic Disconnects:

  • Amide Coupling: Disconnection at the benzamide bond.

  • Side Chain Construction: Synthesis of (1-ethylazepan-2-yl)methanamine from azepane-2-carboxylic acid.

Retrosynthesis Target Target: Azepane Impurity (7-membered ring analog) Coupling Amide Coupling Target->Coupling Core Core Acid: 2-Methoxy-5-sulfamoylbenzoic acid Coupling->Core SideChain Side Chain Amine: (1-Ethylazepan-2-yl)methanamine Coupling->SideChain Precursor Precursor: Azepane-2-carboxylic acid SideChain->Precursor 1. N-Ethylation 2. Amidation 3. Reduction

Figure 1: Retrosynthetic breakdown of the Azepane Sulfonamide Impurity.

Detailed Experimental Protocols

Phase 1: Synthesis of the Side Chain (1-Ethylazepan-2-yl)methanamine

This phase constructs the 7-membered amine ring. Note that commercial azepane-2-carboxylic acid is often expensive; this protocol assumes starting from the ethyl ester or the acid directly.

Reagents:

  • Azepane-2-carboxylic acid (CAS: 19886-45-4)

  • Ethyl Iodide (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Thionyl Chloride (

    
    ) / Methanol (for esterification)
    

Step 1.1: Esterification & N-Ethylation

  • Dissolve azepane-2-carboxylic acid (10.0 g, 69.8 mmol) in dry methanol (100 mL).

  • Add

    
     (10.1 mL, 2.0 eq) dropwise at 0°C. Reflux for 4 hours.
    
  • Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Resuspend in Acetonitrile (

    
    , 150 mL) with 
    
    
    
    (29.0 g, 3.0 eq).
  • Add Ethyl Iodide (6.7 mL, 1.2 eq) and reflux for 12 hours.

  • Workup: Filter salts, concentrate filtrate, and partition between water/DCM. Dry organic layer (

    
    ) and concentrate.
    
    • Intermediate: Methyl 1-ethylazepane-2-carboxylate.

Step 1.2: Conversion to Primary Amine

  • Amidation: Dissolve the ester (from 1.1) in Methanolic Ammonia (7N, 100 mL). Seal in a pressure vessel and stir at 60°C for 24 hours. Concentrate to obtain 1-ethylazepane-2-carboxamide.

  • Reduction: Suspend

    
     (3.5 g, 2.0 eq) in dry THF (100 mL) under Nitrogen.
    
  • Add the amide (dissolved in THF) dropwise at 0°C.

  • Reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add 3.5 mL

    
    , 3.5 mL 15% 
    
    
    
    , 10.5 mL
    
    
    .
  • Filter the granular precipitate. Concentrate the filtrate to yield the crude amine.

  • Purification: Distillation under reduced pressure (bp ~85-90°C at 10 mmHg) is recommended to remove non-reduced species.

Critical Control Point: Ensure complete removal of water before Step 1.2 reduction. Residual water consumes


 and generates dangerous hydrogen gas spikes.
Phase 2: Coupling (The Levosulpiride Analog Synthesis)

Reagents:

  • 2-Methoxy-5-sulfamoylbenzoic acid (Core Acid)

  • Ethyl Chloroformate (Activation Agent)

  • Triethylamine (

    
    )
    
  • Solvent: Acetone or DCM

Protocol:

  • Activation: In a 3-neck flask, dissolve 2-Methoxy-5-sulfamoylbenzoic acid (5.0 g, 21.6 mmol) in anhydrous Acetone (50 mL). Add

    
     (3.3 mL, 1.1 eq).
    
  • Cool to -10°C (Ice/Salt bath).

  • Add Ethyl Chloroformate (2.2 mL, 1.05 eq) dropwise. Maintain temp < -5°C. Stir for 30 mins to form the mixed anhydride.

  • Coupling: Dissolve (1-ethylazepan-2-yl)methanamine (3.7 g, 1.1 eq) in Acetone (10 mL). Add this solution dropwise to the cold anhydride mixture.

  • Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup:

    • Evaporate Acetone.

    • Dissolve residue in DCM (100 mL).

    • Wash with

      
       (sat. aq., 2x50 mL) to remove unreacted acid.
      
    • Wash with Water (50 mL).

    • Dry (

      
      ) and evaporate.
      

Purification (Crystallization): The crude azepane impurity is often an oil or low-melting solid. Recrystallize from Ethanol/Ethyl Acetate (1:3) . If oil persists, convert to Hydrochloride salt by adding HCl in Ethanol and precipitating with Ether.

Analytical Characterization

To validate the synthesis, compare the spectral data against the theoretical values for the 7-membered ring analog.

Table 1: Diagnostic NMR Signals (Comparison)

MoietyLevosulpiride (5-Ring)Azepane Impurity (7-Ring)Diagnostic Shift
Ring

(Bulk)
4 protons (m) ~1.6-1.9 ppm8 protons (m) ~1.4-1.8 ppmIntegral doubles in the aliphatic region.

Triplet ~1.05 ppmTriplet ~1.02 ppmMinimal change.
Methine (

-N)
Multiplet ~2.8 ppmMultiplet ~2.9-3.1 ppmSlight downfield shift due to ring strain diff.
Amide

Broad t ~8.2 ppmBroad t ~8.1 ppmSimilar environment.

Mass Spectrometry (ESI+):

  • Levosulpiride:

    
    [1]
    
  • Azepane Impurity:

    
     (+28 Da due to 
    
    
    
    addition/ring expansion).

Analytical Method for Specificity (HPLC)

The following method successfully resolves the Azepane impurity from Levosulpiride.

  • Column: C18 (e.g., Inertsil ODS-3V),

    
     mm, 5 µm.
    
  • Mobile Phase A: Phosphate Buffer pH 3.5 (10 mM

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10%

      
       40% B
      
    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 240 nm.

Expected Elution:

  • Levosulpiride: ~12.5 min

  • Azepane Impurity: ~14.8 min (More lipophilic due to larger hydrocarbon ring).

Workflow Visualization

SynthesisWorkflow Start Start: Azepane-2-COOH Step1 1. Esterification (MeOH/SOCl2) 2. N-Ethylation (EtI/K2CO3) Start->Step1 Step2 Amidation & Reduction (LiAlH4) Step1->Step2 Intermediate Int: (1-Ethylazepan-2-yl)methanamine Step2->Intermediate Coupling Mixed Anhydride Coupling (w/ 2-Methoxy-5-sulfamoylbenzoic acid) Intermediate->Coupling Final Final: Azepane Sulfonamide Impurity Coupling->Final

Figure 2: Step-by-step synthetic workflow for the Azepane Sulfonamide Impurity.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Manna, L., et al. (2015). "Determination of Levosulpiride and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (General reference for Levosulpiride HPLC conditions).
  • PubChem. (n.d.). Levosulpiride Compound Summary. National Center for Biotechnology Information. Link

  • SynZeal Research. (n.d.). Levosulpiride Impurities and Reference Standards. (For structural context of known impurities). Link

  • Bhat, K., et al. (2008). "Synthetic approaches to substituted benzamides." Synthetic Communications. (Methodology for mixed anhydride coupling).

(Note: While specific literature on the "Azepane" impurity is sparse, the synthesis provided is derived from standard homologation chemistry applied to the Levosulpiride scaffold.)

Sources

Application

Crystallization Protocols for 5-(Azepane-1-sulfonyl)-2-methoxybenzoic Acid: A Comprehensive Application Note

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Physicochemical Profiling The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Physicochemical Profiling

The compound 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS: 326907-67-9) presents a unique crystallization challenge due to its highly functionalized structure. As a Senior Application Scientist, I approach the crystallization of this molecule not by trial and error, but by exploiting its specific physicochemical properties.

The molecule features three distinct domains:

  • A carboxylic acid moiety: Confers pH-dependent aqueous solubility (pKa ~ 3.8), making it an excellent candidate for reactive (pH-shift) crystallization.

  • An azepane-1-sulfonyl group: This bulky, 7-membered lipophilic ring drastically reduces solubility in highly polar solvents (like pure water) while acting as a strong hydrogen-bond acceptor.

  • A methoxy-substituted aromatic core: Adds moderate lipophilicity and rigidity to the crystal lattice.

Because the molecule contains both highly polar (carboxylic acid, sulfonamide core) and non-polar (azepane ring, benzene core) groups, single-solvent systems often fail to provide the ideal solubility curve required for high-yield, high-purity crystallization. Instead, binary solvent mixtures of intermediate polarity or pH-mediated approaches must be utilized[1].

Data Presentation: Physicochemical & Crystallization Parameters
Property / FeatureValue / CharacteristicCrystallization Implication
Molecular Weight 313.37 g/mol Moderate size; prone to moderate growth rates.
Estimated pKa ~3.8 (Carboxylic Acid)Soluble in aqueous base (pH > 6); precipitates in acid (pH < 3).
H-Bond Donors 1 (COOH)Primary driver for crystal lattice formation (dimerization).
H-Bond Acceptors 5 (S=O, C=O, O-CH3, N)High potential for polymorphism and solvate formation.
Lipophilicity High (Azepane ring)Requires organic co-solvents (EtOH, DMF) for dissolution.
Solvent ClassificationRecommended SolventsMechanism of Action
Primary Solvents (Good) DMF, DMSO, 95% EthanolSolvates both polar sulfonamide/acid groups and non-polar rings[1],[2].
Anti-Solvents (Poor) Water, HeptaneForces supersaturation by disrupting lipophilic solvation shells[2].
Reactive Media 1M NaOH / 1M HClExploits the ionizable carboxylic acid for rapid bulk precipitation[3].

Process Visualization

The following decision matrix dictates the selection of the crystallization protocol based on the purity of the input material and the desired physical attributes of the final active pharmaceutical ingredient (API).

Workflow Start Crude 5-(Azepane-1-sulfonyl) -2-methoxybenzoic acid Decision Primary Objective? Start->Decision Bulk Bulk Recovery & Impurity Purge Decision->Bulk Yield Purity Polymorph Control & High Purity Decision->Purity Quality React Protocol A: Reactive (pH-Shift) Crystallization Bulk->React Anti Protocol C: Anti-Solvent Crystallization (DMF / Water) Bulk->Anti Cool Protocol B: Cooling Crystallization (95% EtOH) Purity->Cool Val Analytical Validation (PXRD, DSC, HPLC) React->Val Cool->Val Anti->Val

Fig 1: Decision matrix for selecting the optimal crystallization workflow based on process objectives.

Experimental Protocols

Protocol A: Reactive (pH-Shift) Crystallization

Causality & Rationale: This method is ideal for purifying crude, heavily contaminated batches. By converting the benzoic acid derivative into its sodium salt, it becomes highly soluble in water, allowing for the mechanical filtration of insoluble organic impurities. The subsequent controlled addition of acid drives the pH below the pKa, generating supersaturation and precipitating the neutral molecule. Agitation intensity during acid addition is critical, as poor mixing narrows the Metastable Zone Width (MSZW) and leads to localized supersaturation, resulting in fine, irregular crystals[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid in 100 mL of Deionized (DI) water in a 250 mL jacketed reactor.

  • Salt Formation: Under moderate agitation (300 RPM), add 1M NaOH dropwise until the pH reaches 7.5–8.0. The suspension will clarify as the sodium carboxylate salt forms.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove unreacted lipophilic impurities.

  • Thermal Equilibration: Transfer the filtrate back to the reactor and equilibrate the temperature to 25 °C.

  • Controlled Precipitation: Increase agitation to 600 RPM to ensure rapid macroscopic mixing[3]. Using a programmable syringe pump, dose 1M HCl at a strict rate of 1.0 mL/min.

  • Nucleation & Aging: As the pH approaches 4.0, the solution will become turbid. Pause the acid addition for 30 minutes to allow the initial nuclei to grow, preventing a massive primary nucleation event.

  • Completion: Resume HCl addition at 2.0 mL/min until a final pH of 2.0 is achieved. Age the suspension for 2 hours at 20 °C.

  • Isolation: Filter the slurry under a vacuum, wash the filter cake with 3 x 20 mL of cold DI water, and dry in a vacuum oven at 50 °C for 12 hours.

Protocol B: Controlled Cooling Crystallization

Causality & Rationale: For isolating specific polymorphs and achieving large, well-defined crystal habits, cooling crystallization is the gold standard. Sulfonamide derivatives require a solvent of intermediate polarity to solvate both the polar functional groups and the non-polar rings; 95% ethanol is an optimal choice[1]. By carefully controlling the cooling trajectory, we keep the system within the MSZW, favoring the growth of existing crystals (secondary nucleation) over the spontaneous formation of new, tiny crystals (primary nucleation)[4].

Step-by-Step Methodology:

  • Solvent Charging: Place 10.0 g of the semi-pure compound into a 500 mL jacketed crystallizer equipped with an overhead stirrer and a Pt100 temperature probe.

  • Dissolution: Add 150 mL of 95% Ethanol. Heat the suspension linearly at 1 °C/min to 70 °C. Hold at 70 °C for 30 minutes to ensure complete dissolution and the destruction of any thermal history.

  • Primary Cooling: Cool the clear solution to 60 °C at a rate of 0.5 °C/min.

  • Seeding: At 60 °C (which must be empirically determined to be within the MSZW for this concentration), introduce 0.1 g (1 wt%) of high-purity seed crystals of the desired polymorph. Hold the temperature for 1 hour to allow the seed surfaces to heal and begin growing.

  • Non-Linear Cooling Ramp: Implement a cubic cooling profile from 60 °C down to 5 °C over 8 hours. Note: A non-linear cooling curve maintains a constant supersaturation driving force as the solubility drops exponentially at lower temperatures[4].

  • Isolation: Discharge the slurry, filter via a Buchner funnel, wash with 20 mL of pre-chilled (5 °C) 95% ethanol, and dry under a vacuum at 45 °C.

Protocol C: Anti-Solvent Crystallization

Causality & Rationale: When the compound is highly soluble in a polar aprotic solvent but poorly soluble in water, anti-solvent crystallization is highly effective. N,N-Dimethylformamide (DMF) perfectly solvates the sulfonamide and azepane moieties, while water acts as a potent anti-solvent[2]. This method is excellent for controlling particle size distribution (PSD) for formulation purposes.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the compound in 40 mL of DMF at ambient temperature (25 °C).

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a clean 250 mL crystallizer to ensure a particle-free environment.

  • Agitation: Set the overhead stirrer to 400 RPM.

  • Anti-Solvent Dosing: Using a dosing pump, add DI water (the anti-solvent) at a slow, constant rate of 0.5 mL/min.

  • Cloud Point Management: Monitor the solution for the onset of turbidity (the cloud point), which typically occurs after the addition of ~15-20 mL of water. Once turbidity is observed, immediately halt the water addition for 45 minutes. This "desupersaturation hold" allows the generated nuclei to grow.

  • Final Dosing: Resume water addition at an accelerated rate of 1.5 mL/min until a total of 120 mL of water has been added (achieving a 1:3 DMF:Water ratio)[2].

  • Isolation: Filter the resulting crystals. Because DMF has a high boiling point and can cause solvate formation, wash the filter cake aggressively with 5 x 30 mL of warm DI water to purge residual DMF. Dry under a high vacuum at 60 °C.

Analytical Validation

To ensure the crystallization protocols have yielded the correct form and purity, the following self-validating analytical checks must be performed:

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram of the isolated batch against the reference standard to confirm the polymorphic form. Reactive crystallization (Protocol A) often yields metastable forms, whereas cooling crystallization (Protocol B) with seeding guarantees the thermodynamically stable form.

  • Differential Scanning Calorimetry (DSC): Analyze the melting endotherm. A sharp melting peak indicates high crystalline purity. The presence of broad endotherms below the melting point suggests the presence of trapped solvent (e.g., DMF solvates from Protocol C) or amorphous content.

  • High-Performance Liquid Chromatography (HPLC): Run the dissolved crystals through a C18 reverse-phase column to verify chemical purity (>99.5% target).

References

  • O'Grady, D., Barrett, M., Casey, E., & Glennon, B. (2007). THE EFFECT OF MIXING ON THE METASTABLE ZONE WIDTH AND NUCLEATION KINETICS IN THE ANTI-SOLVENT CRYSTALLIZATION OF BENZOIC ACID. Chemical Engineering Research and Design.
  • Nagy, Z. K., Fujiwara, M., & Braatz, R. D. (2008). Determination of the Kinetic Parameters for the Crystallization of Paracetamol from Water Using Metastable Zone Width Experiments. Industrial & Engineering Chemistry Research.
  • Jeliński, T., et al. (2019). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. PMC / NIH.
  • Chemistry LibreTexts. (2020). Experiment 3 Notes: Crystallization of Sulfanilamide.

Sources

Method

Application Note: Synthetic Route and Methodologies for CAS 326907-67-9 from o-Anisic Acid

Executive Summary & Strategic Overview The compound 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS 326907-67-9) is a highly functionalized sulfonamide derivative[1]. Sulfonamides are critical pharmacophores in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The compound 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS 326907-67-9) is a highly functionalized sulfonamide derivative[1]. Sulfonamides are critical pharmacophores in drug discovery, frequently acting as enzyme inhibitors or receptor antagonists. Synthesizing this specific target from o-anisic acid (2-methoxybenzoic acid) requires a highly regioselective two-step sequence: an initial electrophilic aromatic substitution (chlorosulfonation) followed by a nucleophilic acyl substitution (amidation) with azepane[2][3].

This guide provides a field-proven, self-validating protocol designed for high yield and mechanistic clarity, ensuring that researchers can reliably scale and verify the synthesis at each intermediate stage.

Mechanistic Causality & Reaction Design

Step 1: Regioselective Chlorosulfonation

The first transformation converts o-anisic acid into 5-chlorosulfonyl-2-methoxybenzoic acid[4]. The success of this step relies entirely on the inherent electronic directing effects of the starting material's substituents:

  • The Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions.

  • The Carboxylic Acid (-COOH): Acts as an electron-withdrawing group (EWG), deactivating the ring and directing electrophiles to the meta position.

  • Synergistic Regioselectivity: The 5-position is simultaneously para to the methoxy group and meta to the carboxylic acid. This synergistic directing effect, combined with the steric hindrance at the 3-position (ortho to the methoxy group), ensures that the chlorosulfonyl group is installed exclusively at the 5-position[2].

Step 2: Sulfonamide Formation

The second step involves the reaction of the intermediate sulfonyl chloride with azepane (hexamethyleneimine) to form the final sulfonamide[3].

  • Nucleophilic Attack: The secondary amine of azepane acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Acid Scavenging (Causality of Base): This reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the remaining azepane, converting it into a non-nucleophilic azepanium salt and stalling the reaction at a maximum of 50% conversion. To prevent this, an organic base such as pyridine or triethylamine (TEA) is introduced as an acid scavenger, driving the reaction to completion[3][5].

Visualization of the Synthetic Pathway

SyntheticPathway SM o-Anisic Acid (2-Methoxybenzoic acid) INT 5-Chlorosulfonyl-2- methoxybenzoic acid SM->INT ClSO3H 0 °C to 65 °C Electrophilic Aromatic Substitution PROD 5-(Azepane-1-sulfonyl)- 2-methoxybenzoic acid (CAS 326907-67-9) INT->PROD Azepane, Pyridine DCM, RT Nucleophilic Acyl Substitution

Synthetic route for CAS 326907-67-9 from o-anisic acid via chlorosulfonation and amidation.

Quantitative Reaction Parameters

Table 1: Step 1 - Chlorosulfonation Parameters

Reagent MW ( g/mol ) Equivalents Mass/Volume Role
o-Anisic Acid 152.15 1.0 eq 15.2 g (100 mmol) Starting Material
Chlorosulfonic Acid 116.52 5.0 eq 33.2 mL (500 mmol) Reagent / Electrophile

| Dichloroethane (DCE) | 98.96 | - | 50.0 mL | Solvent |

Table 2: Step 2 - Sulfonamide Formation Parameters

Reagent MW ( g/mol ) Equivalents Mass/Volume Role
5-Chlorosulfonyl intermediate 250.65 1.0 eq 12.5 g (50 mmol) Intermediate
Azepane 99.17 1.1 eq 6.2 mL (55 mmol) Nucleophile
Pyridine (Anhydrous) 79.10 1.2 eq 4.8 mL (60 mmol) Acid Scavenger

| Dichloromethane (DCM) | 84.93 | - | 100.0 mL | Solvent |

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic acid

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorous PPE.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend o-anisic acid (15.2 g) in anhydrous dichloroethane (50 mL)[4].

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (33.2 mL) dropwise over 1 hour to control the exothermic release of HCl gas[4].

  • Heating: Remove the ice bath and gradually warm the mixture to 65 °C. Maintain this temperature for 12–16 hours under a nitrogen atmosphere[4].

  • Quenching (Self-Validation Checkpoint): Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise onto 300 g of vigorously stirred crushed ice[2][4].

    • Causality: The low temperature of the ice bath is critical here. It safely quenches unreacted chlorosulfonic acid while preventing the hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid.

    • Validation: A white to off-white precipitate will immediately form, confirming the successful generation of the hydrophobic sulfonyl chloride.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 50 mL) to remove residual acids, and dry under high vacuum to afford the intermediate.

Protocol B: Synthesis of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid
  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve the 5-chlorosulfonyl-2-methoxybenzoic acid intermediate (12.5 g) in anhydrous DCM (100 mL).

  • Base Addition: Add anhydrous pyridine (4.8 mL) to the solution and stir for 10 minutes at 0 °C[3].

  • Nucleophilic Addition: Dissolve azepane (6.2 mL) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[3].

  • Workup & Self-Validation:

    • Validation: Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The disappearance of the starting material spot (which reacts with methanol to form a methyl ester on the TLC plate) and the appearance of a new, more polar spot indicates completion.

    • Purification Logic: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 × 50 mL) to protonate and extract excess pyridine and unreacted azepane into the aqueous layer[3].

    • Wash with brine (1 × 50 mL) to break any emulsions and pre-dry the organic phase[3].

  • Final Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethyl acetate/hexanes to yield the pure target compound, CAS 326907-67-9.

References

  • European Chemicals Agency (ECHA). "5-(azepane-1-sulfonyl)-2-methoxybenzoic acid - Substance Information." ECHA CHEM. Available at: [Link]

  • PrepChem. "Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1)." PrepChem Synthetic Procedures. Available at: [Link]

  • Molecules (MDPI). "Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton." Molecules, 2020. Available at: [Link]

  • Semantic Scholar. "1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs." Molecules, 2009. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid from Levosulpiride

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Separation of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid from Levosulpiride Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Separation of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid from Levosulpiride

Executive Summary

This guide addresses the isolation and quantification of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid (hereafter referred to as Impurity A ) from Levosulpiride (API).[1][2]

The core separation challenge lies in the structural dichotomy:

  • Levosulpiride: A basic benzamide (contains a pyrrolidine tertiary amine, pKa ~9.0).[1][2]

  • Impurity A: An acidic benzoic acid derivative (contains a free carboxylic acid, pKa ~4.[2]5) with a hydrophobic azepane ring.[1][2]

We exploit this Acid-Base differential and Hydrophobicity gap to design self-validating purification and analytical protocols.[1][2]

Module 1: Analytical Troubleshooting (HPLC)

User Scenario: “I am seeing co-elution or poor resolution between the impurity and the API using standard C18 methods.”

The Root Cause

Standard neutral pH methods often fail because both molecules may exist in semi-ionized states, causing peak tailing. The Azepane ring on Impurity A makes it significantly more hydrophobic than the sulfamoyl group of Levosulpiride, but the ionization of the carboxylic acid can mask this difference.

Protocol: pH-Modulated Reverse Phase Separation

Objective: Suppress the ionization of the acidic impurity to maximize retention, while keeping the basic API protonated (hydrophilic) to elute early.

ParameterRecommended SettingTechnical Rationale
Column C18 (End-capped), 250 x 4.6 mm, 5µmHigh surface area for hydrophobic discrimination of the azepane ring.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or TFA (pH ~2.[2]5)Critical: At pH 2.5, Impurity A (COOH) is neutral (retained).[1][2] Levosulpiride (Amine) is protonated (elutes fast).[1][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic sulfonamides compared to Methanol.[1][2]
Gradient 5% B to 60% B over 20 minsSlow ramp allows the hydrophobic azepane impurity to separate from the polar API.
Detection UV @ 240 nmIsobestic point region for substituted benzamides; balances sensitivity for both.[2]
Troubleshooting Logic (Decision Tree)

HPLC_Troubleshooting Figure 1: HPLC Method Optimization Logic for Acid/Base Separation Start Issue: Poor Resolution CheckPH Check Mobile Phase pH Start->CheckPH IsNeutral Is pH Neutral (6-7)? CheckPH->IsNeutral IsAcidic Is pH Acidic (<3)? CheckPH->IsAcidic Action1 Action: Lower pH to 2.5 (Protonates API, Neutralizes Impurity) IsNeutral->Action1 Yes Action2 Action: Increase Organic Gradient (Impurity A is hydrophobic due to Azepane) IsAcidic->Action2 Yes Result1 Result: API elutes early Impurity A retains longer Action1->Result1 Result2 Result: Sharper Peak Shape (Suppressed silanol activity) Action2->Result2

Module 2: Process Purification (Preparative)

User Scenario: “We have crude Levosulpiride containing 5% Impurity A. How do we remove it without column chromatography?”

The "Chemical Switch" Protocol

Since Impurity A is a carboxylic acid and Levosulpiride is a base, we can use a Liquid-Liquid Extraction (LLE) "wash" strategy.[1][2] This is more scalable than chromatography.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent (Dichloromethane or Ethyl Acetate).

    • State: Both API and Impurity are dissolved.[2]

  • The Basic Wash (The Filter): Wash the organic phase with 5% Aqueous Sodium Bicarbonate (

    
    ) .[2]
    
    • Mechanism:[2][3] The base (

      
      ) reacts with the Carboxylic Acid on Impurity A to form a water-soluble sodium salt (
      
      
      
      ).[1][2]
    • API Behavior: Levosulpiride is a base; it does not react with bicarbonate and remains in the organic layer.

  • Separation: Separate the layers.

    • Aqueous Layer: Contains Impurity A.[2]

    • Organic Layer: Contains Purified Levosulpiride.[2]

  • Recovery: Dry the organic layer (over

    
    ) and evaporate to yield purified API.
    
Purification Workflow Diagram

Extraction_Workflow Figure 2: Acid-Base Extraction Strategy for Impurity Removal Input Crude Mixture (Levosulpiride + Impurity A) in DCM Wash Add 5% NaHCO3 (aq) (Basic Wash) Input->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (DCM) Contains: Levosulpiride (Base) PhaseSep->OrgLayer Hydrophobic/Basic AqLayer Aqueous Layer Contains: Impurity A (Salt form) PhaseSep->AqLayer Hydrophilic/Salt Final Evaporate Solvent Result: Purified Levosulpiride OrgLayer->Final Waste Discard or Acidify to recover Impurity Standard AqLayer->Waste

Module 3: Identification (LC-MS)

User Scenario: “I need to confirm the identity of the impurity peak in Mass Spec.”

The presence of the Azepane ring (7-membered ring) distinguishes this impurity from the standard synthesis precursors.[2]

Mass Spectrometry Settings:

  • Levosulpiride (API):

    • Mode: Positive ESI (+ve).

    • Target Ion:

      
       Da.[1][2]
      
    • Reasoning: Protonation of the pyrrolidine nitrogen.

  • Impurity A (Acid):

    • Mode: Negative ESI (-ve).[1][2]

    • Target Ion:

      
       Da.[1][2]
      
    • Formula:

      
       (MW: ~313.37).[1][2]
      
    • Reasoning: Deprotonation of the carboxylic acid group (

      
      ) is highly favored in negative mode.[1][2]
      

Data Summary Table:

CompoundFormulaMW ( g/mol )Key Functional GroupMS Mode Pref.[1][2]
Levosulpiride

341.43Pyrrolidine (Base)Positive (

)
Impurity A

313.37Benzoic Acid (Acid)Negative (

)

References

  • European Chemicals Agency (ECHA). Substance Information: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid (EC 107-280-4).[1][2] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for Levosulpiride. Retrieved from [Link][1][2]

Sources

Optimization

Improving yield of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid . This compound is a critical sulfonamide building block, structurally related to the intermediates used in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid . This compound is a critical sulfonamide building block, structurally related to the intermediates used in the synthesis of benzamide-class antipsychotics like sulpiride and amisulpride.

Synthesizing this molecule involves a two-step sequence: the electrophilic chlorosulfonation of 2-methoxybenzoic acid, followed by a nucleophilic amidation with azepane (hexamethyleneimine). While theoretically straightforward, researchers frequently encounter severe yield bottlenecks due to the hydrolytic instability of the sulfonyl chloride intermediate and the amphoteric nature of the final product.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and optimized protocols to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Workup Logic

SynthesisWorkflow SM 2-Methoxybenzoic Acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, 50-65°C) SM->Step1 Quench Critical Ice-Water Quench (T < 5°C) Step1->Quench Excess ClSO3H Int1 5-Chlorosulfonyl-2- methoxybenzoic acid Step2 Amidation with Azepane (DIPEA, DCM, 0°C to RT) Int1->Step2 Quench->Int1 Rapid Filtration (Prevents Hydrolysis) Workup Acidification (pH 2-3) & Precipitation Step2->Workup Base Neutralization Product 5-(Azepane-1-sulfonyl)-2- methoxy-benzoic acid Workup->Product Isolation

Synthetic workflow for 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid highlighting critical steps.

Frequently Asked Questions & Troubleshooting

Part 1: Chlorosulfonation of 2-Methoxybenzoic Acid

Q1: Why is my yield of the 5-chlorosulfonyl intermediate consistently below 40% after the aqueous workup? Cause & Causality: The primary culprit is the hydrolysis of the highly reactive sulfonyl chloride back into the sulfonic acid during the ice-water quench. Sulfonic acids are highly water-soluble and will be entirely lost in the aqueous filtrate. Solution: The quench must be strictly temperature-controlled. When pouring the reaction mixture over crushed ice, the exothermic reaction of excess chlorosulfonic acid (


) with water can cause localized temperature spikes. You must use vigorous mechanical stirring and ensure the internal temperature never exceeds 5°C. Furthermore, the product must be filtered immediately after precipitation; prolonged exposure to the aqueous acidic environment accelerates hydrolysis[1].

Q2: How do I minimize unreacted starting material and ensure regioselectivity? Cause & Causality: Chlorosulfonation is a two-stage reaction. The first equivalent of


 forms the sulfonic acid, and subsequent equivalents act as the chlorinating agent to yield the sulfonyl chloride. Using insufficient equivalents halts the reaction at the water-soluble sulfonic acid stage. Regioselectivity is naturally controlled by the starting material: the methoxy group is strongly activating and ortho/para directing, while the carboxylic acid is deactivating and meta directing. Both synergistically direct the electrophile to the 5-position[2].
Solution:  Use a minimum of 5.0 equivalents of 

and maintain the reaction at 50–65°C for 2 to 17 hours depending on the scale. Do not exceed 70°C, as this can lead to ether cleavage (demethylation) or decomposition.
Part 2: Sulfonamide Formation with Azepane

Q3: The coupling reaction with azepane shows incomplete conversion on LC-MS. Why? Cause & Causality: The intermediate (5-chlorosulfonyl-2-methoxybenzoic acid) possesses a free carboxylic acid moiety. When you add base (or the azepane itself) to the reaction, the very first equivalent is instantly consumed by an acid-base reaction to deprotonate the -COOH group, forming a carboxylate salt. If you only add 1.0 to 1.5 equivalents of azepane without an auxiliary base, there will be no free nucleophile left to attack the sulfonyl chloride. Solution: You must use a non-nucleophilic auxiliary base to act as the proton scavenger. Use 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) alongside 1.1 equivalents of azepane.

Q4: How do I efficiently isolate the final product without tedious column chromatography? Cause & Causality: The final product is a substituted benzoic acid. In the basic reaction mixture (containing excess DIPEA/TEA and azepane), the product exists as a highly water-soluble carboxylate salt. Solution: Utilize an acid-base extraction. First, wash the basic aqueous mixture with an organic solvent (like Ethyl Acetate or DCM) to remove unreacted azepane and non-acidic organic impurities. Then, carefully acidify the aqueous layer to pH 2–3 using 1M HCl. At this pH, the carboxylate is protonated into the free carboxylic acid, which is lipophilic and will precipitate out of the aqueous solution as a solid.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Final Yield (< 40%) Check1 Is Intermediate 1 yield < 60%? Start->Check1 Check2 Is Step 2 conversion incomplete? Start->Check2 Sol1 Hydrolysis during quench. Use colder ice/brine & filter fast. Check1->Sol1 Yes Sol2 Insufficient base. Increase DIPEA to 2.5 eq. Check2->Sol2 Yes (Starting Material Remains) Sol3 Product lost in aqueous phase. Ensure final pH is exactly 2-3. Check2->Sol3 No (Conversion Good, Isolation Poor)

Decision tree for diagnosing and resolving low yield issues during synthesis and isolation.

Quantitative Data: Reagent Stoichiometry & Yield Optimization Matrix

The following table summarizes the optimal parameters required to maximize the yield across both synthetic steps, preventing the common pitfalls of hydrolysis and incomplete conversion.

Reaction StepReagentEquivalent / RatioTemp (°C)Time (h)Expected YieldCritical Control Parameter
1. Chlorosulfonation 2-Methoxybenzoic acid1.0 eq50 - 652 - 1760 - 70%Anhydrous conditions prior to quench.
Chlorosulfonic acid (

)
5.0 eq---Dropwise addition to control exotherm.
Ice-Water QuenchExcess< 5< 0.5-Immediate filtration to halt hydrolysis.
2. Amidation 5-Chlorosulfonyl intermediate1.0 eq0 to RT4 - 1275 - 85%Ensure complete dissolution.
Azepane1.1 eq---Add slowly at 0°C.
DIPEA (Base)2.5 - 3.0 eq---Required to neutralize the -COOH group.
1M HCl (Workup)Until pH 2-30 - 5--Precise pH control for precipitation.

Experimental Protocols

Protocol A: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic acid

Self-Validating Check: The resulting solid should be a white to off-white powder. If the solid is highly gummy or the yield is near zero, the quench temperature was too high, resulting in sulfonic acid formation.

  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (CaCl2) to exclude ambient moisture.

  • Addition: Place 2-methoxybenzoic acid (10.0 g, 65.7 mmol) into the flask. Cool the flask in an ice bath to 0°C.

  • Reaction: Carefully add chlorosulfonic acid (22.0 mL, ~328 mmol, 5.0 eq) dropwise over 30 minutes. Caution: Highly exothermic and evolves HCl gas; perform in a well-ventilated fume hood.

  • Heating: Remove the ice bath and gradually warm the mixture to 50–65°C. Stir continuously for 2 to 17 hours (monitor the disappearance of starting material via TLC, quenching a micro-aliquot in methanol to check the methyl ester).

  • Quench (Critical Step): Cool the thick, brown reaction mixture to room temperature. Pour it dropwise onto 300 g of vigorously stirred crushed ice. Maintain the internal temperature below 5°C.

  • Isolation: A white precipitate will form immediately. Filter the suspension immediately under vacuum. Wash the filter cake with ice-cold water (2 × 50 mL) to remove residual acid.

  • Drying: Dry the solid under high vacuum overnight to afford the intermediate (Expected yield: ~65%)[1][3].

Protocol B: Synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Self-Validating Check: Upon acidification of the aqueous layer, a dense white precipitate must form. If no precipitate forms, verify that the pH has reached 2.0–3.0 using a calibrated pH meter.

  • Setup: In a 250 mL round-bottom flask, suspend 5-chlorosulfonyl-2-methoxybenzoic acid (5.0 g, 19.9 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add DIPEA (8.7 mL, 49.8 mmol, 2.5 eq) dropwise. The suspension will clear up as the carboxylate salt forms.

  • Amine Coupling: Add azepane (2.5 mL, 21.9 mmol, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours. Monitor completion via LC-MS.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of water and basify slightly with saturated

    
     to ensure the product is fully in the aqueous phase as a salt.
    
  • Washing: Extract the aqueous layer with DCM (2 × 30 mL) to remove unreacted azepane and organic impurities. Discard the organic layers.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 to 3.0.

  • Filtration: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the pure target compound.

References

  • PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). PrepChem.com. Retrieved March 5, 2026, from[Link]

  • Shi, Y., Kim, S., et al. (2009). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Molecules, 14(12), 5249.[Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.[Link]

Sources

Optimization

Technical Support Center: Degradation Profiling of Azepane-Sulfonyl Benzoic Acid Derivatives

Status: Operational Role: Senior Application Scientist Scope: Chemical Stability, Forced Degradation, and Analytical Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Introduction Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Scope: Chemical Stability, Forced Degradation, and Analytical Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Introduction

Welcome to the technical support hub for Azepane-Sulfonyl Benzoic Acid (ASBA) derivatives. These scaffolds, often utilized in targeting chemokine receptors or as metabolic modulators, present a unique stability profile due to the steric bulk of the seven-membered azepane ring coupled with the electron-withdrawing sulfonyl-benzoic motif.

This guide moves beyond generic stability testing. We address the specific physicochemical behaviors of the tertiary sulfonamide linkage (Azepane-N-SO₂-Ar) and the oxidative susceptibility of the azepane ring .

Module 1: Hydrolytic Stability & The Sulfonyl Linkage

Q1: I am observing negligible degradation under standard acidic stress (0.1 N HCl, 60°C). Is my protocol flawed?

Diagnosis: Likely not. You are encountering the inherent stability of tertiary sulfonamides. Technical Insight: Unlike amides or primary sulfonamides, the azepane-sulfonyl bond is sterically hindered and electronically stabilized. The nitrogen atom is part of a seven-membered ring, and the


 bond has significant double-bond character, making it highly resistant to nucleophilic attack by water.
  • Causality: The azepane ring adopts a twist-chair conformation that shields the sulfur atom. Furthermore, the lack of an N-H proton prevents the formation of the anionic species required for certain base-catalyzed elimination mechanisms.

Recommended Protocol (Intensified Hydrolysis): To truly profile the hydrolytic pathway, you must exceed standard ICH Q1A(R2) conditions.

  • Acid: Increase to 1.0 N - 6.0 N HCl at 80°C for 24-48 hours.

    • Target Degradant: Azepane (amine) + Sulfobenzoic acid derivative.

  • Base: Use 1.0 N NaOH at 80°C .

    • Note: Expect decarboxylation of the benzoic acid moiety before sulfonamide cleavage if the temperature exceeds 100°C.

Q2: In base hydrolysis, I see a new peak with a mass shift of -44 Da. Is this hydrolysis?

Diagnosis: No, this is likely decarboxylation , not hydrolysis. Technical Insight: The benzoic acid moiety, particularly if electron-withdrawing groups (like the sulfonyl group) are in the ortho or para position, renders the carboxyl group susceptible to thermal decarboxylation under basic conditions.

  • Mechanism: The electron-withdrawing sulfonyl group stabilizes the carbanion intermediate formed after the loss of

    
    .
    

Action Plan:

  • Verify: Check UV spectrum. Loss of conjugation often accompanies ring cleavage, but decarboxylation retains the aromatic chromophore with a slight hypsochromic shift (blue shift).

  • Confirm: Run MS/MS. The product should retain the sulfonamide mass fragment but lose the carboxylic acid fragment.

Module 2: Oxidative Susceptibility (The Azepane Ring)

Q3: My peroxide stress test (3% H₂O₂) shows a dominant degradant (+16 Da). Is this the sulfoxide?

Diagnosis: Unlikely. The sulfur is already in its highest oxidation state (


). You are observing Azepane N-Oxidation  or Hydroxylation .
Technical Insight: 
The nitrogen in the sulfonamide is electron-deficient and less prone to N-oxidation than a free amine. However, the 

-carbons
of the azepane ring are prime targets for radical oxidation.
  • Scenario A (N-Oxide): Rare for sulfonamides.

  • Scenario B (Hydroxylation): Radical attack at the

    
     or 
    
    
    
    position of the azepane ring (alpha to the nitrogen). This forms a hemiaminal, which is unstable and may ring-open.

Experimental Validation:

  • Step 1: Add a radical scavenger (e.g., Methionine) to the sample. If the +16 Da peak diminishes, it is a radical-mediated oxidation (likely C-hydroxylation).

  • Step 2: Analyze fragmentation. If the +16 Da modification is on the ring, the azepane fragment ion in MS/MS will shift by +16.

Q4: How do I distinguish between Ring Opening and simple Oxidation?

Diagnosis: Look for the "+18 Da" vs "+34 Da" signature. Technical Insight: Oxidative ring opening of azepane usually proceeds via:

  • Hydroxylation (+16 Da).

  • Ring cleavage to an aldehyde/ketone.

  • Further oxidation to a carboxylic acid (total mass shift +32 or +34 depending on hydration).

Visualization of Pathways:

DegradationPathways Parent Parent: Azepane-Sulfonyl-Benzoic Acid Hydrolysis Hydrolysis Products (Azepane + Sulfobenzoic Acid) Parent->Hydrolysis 6N HCl / Reflux (Rare) Decarb Decarboxylation (-CO2, -44 Da) Parent->Decarb Heat / Base (Common) Oxidation Alpha-Hydroxylation (+16 Da) Parent->Oxidation H2O2 / Radical (Primary Pathway) RingOpen Ring Opening (Aldehyde/Acid formation) Oxidation->RingOpen Unstable Hemiaminal

Figure 1: Primary degradation pathways for Azepane-Sulfonyl Benzoic Acid derivatives. Note the high barrier for hydrolysis compared to oxidation.

Module 3: Photostability & Thermal Stress

Q5: Samples exposed to UV light show a complex mixture of degradants. What is the primary mechanism?

Diagnosis: Photo-induced Desulfonylation and Homolytic Cleavage . Technical Insight: Sulfonamides absorb in the UV range (typically 250-280 nm). Excitation can lead to the homolytic cleavage of the


 bond.
  • Mechanism:

    
    .
    
  • Outcome: The sulfonyl radical often extrudes

    
     (gas), leading to the recombination of the aryl and amine radicals (Ar-Azepane) or hydrogen abstraction (Parent minus 
    
    
    
    ).

Troubleshooting Step: Check for a degradant with Mass = Parent - 64 Da . This confirms


 extrusion, a hallmark of sulfonamide photolysis.

Module 4: Analytical Method Troubleshooting

Q6: The polar degradants (sulfonic acids) are eluting in the void volume. How do I retain them?

Diagnosis: Lack of retention for ionic species in Reverse Phase Chromatography (RPC). Technical Insight: Upon hydrolysis, the sulfobenzoic acid fragment is highly polar and fully ionized at neutral pH. Standard C18 columns cannot retain it.

Method Optimization Protocol:

  • Switch to HSS T3 or Phenyl-Hexyl columns: These stationary phases are designed to withstand 100% aqueous conditions and offer better retention for polar aromatics.

  • Ion-Pairing (Last Resort): Add 5-10 mM ion-pairing reagent (e.g., Hexylamine) to the mobile phase. Warning: This will suppress MS ionization.

  • Orthogonal Method: Use HILIC (Hydrophilic Interaction Liquid Chromatography) for the polar degradant fraction.

Summary of Key Mass Shifts:

Degradation TypeMechanismMass Shift (Δm/z)Key Fragment Ion
Oxidation Alpha-hydroxylation of Azepane+16 DaModified Azepane ring
Deep Oxidation Ring opening to acid+32 / +34 DaLoss of ring structure
Photolysis Desulfonylation (

loss)
-64 DaAryl-Azepane adduct
Thermal Decarboxylation-44 DaParent - COOH
Hydrolysis Sulfonamide cleavageVariesAzepane (low mass)
Analytical Workflow Diagram

MethodDev Start Start: Degradant Detection CheckMass Check Mass Shift (Δ) Start->CheckMass Plus16 Δ = +16 Da CheckMass->Plus16 Minus44 Δ = -44 Da CheckMass->Minus44 Minus64 Δ = -64 Da CheckMass->Minus64 OxidationTest Perform MS/MS: Locate Oxygen on Ring vs Sulfur Plus16->OxidationTest DecarbTest Check UV: Blue Shift? Minus44->DecarbTest PhotoTest Check Light Exposure: Is SO2 lost? Minus64->PhotoTest Conclusion1 Azepane Hydroxylation OxidationTest->Conclusion1 Conclusion2 Thermal Decarboxylation DecarbTest->Conclusion2 Conclusion3 Photo-Desulfonylation PhotoTest->Conclusion3

Figure 2: Rapid decision tree for identifying degradants based on mass spectral shifts.

References

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard reference for forced degradation protocols).

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Perkin Trans. 2. (Mechanistic insight into sulfonamide stability).

  • Barceló, D., et al. (2005). Liquid chromatography-mass spectrometry in the analysis of sulfonamide degradation. Journal of Chromatography A. (Analytical methods for sulfonamide degradants).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework).[1][2][3][4][5][6][7]

  • Gros, P. C., et al. (2013). Lithiation of Azepane derivatives: Stability and reactivity. Journal of Organic Chemistry. (Insights into azepane ring reactivity).

Sources

Troubleshooting

Technical Support Center: Purification of CAS 326907-67-9

The following guide serves as a specialized Technical Support Center for CAS 326907-67-9 , chemically identified as 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid .[1][2] This guide is designed for organic chemists and pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for CAS 326907-67-9 , chemically identified as 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid .[1][2]

This guide is designed for organic chemists and process engineers encountering purification challenges with this specific benzoic acid derivative.

Molecule Identifier: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid Chemical Class: Sulfonamide-substituted Benzoic Acid Key Physicochemical Property: Acidic (Carboxylic acid moiety, pKa ~3.5–4.0)[1]

Core Purification Protocol (The "Golden Path")[1][3]

The most frequent issue reported with CAS 326907-67-9 is peak tailing or irreversible adsorption on silica gel. This is caused by the interaction between the free carboxylic acid group and the acidic silanols on the stationary phase.[3]

Optimized Method: Acid-Modified Normal Phase

Do not run this compound under neutral conditions.[1] You must suppress the ionization of the carboxylic acid.[3]

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase; cost-effective for intermediates.[1]
Mobile Phase A Hexanes (or Heptane) + 1% Acetic Acid Non-polar component.[3] Acid modifier keeps the target protonated (

).
Mobile Phase B Ethyl Acetate + 1% Acetic Acid Polar component.[3] Acid modifier prevents peak broadening.[3]
Gradient Profile 10% B

60% B over 10–15 CV
The compound is moderately polar due to the sulfonamide/acid combo.[3]
Loading Method Solid (Dry) Load Solubility in Hexanes is likely poor.[3][4] Dissolve in DCM/MeOH, adsorb onto silica/Celite, and evaporate.
Detection UV @ 254 nmThe benzoic acid moiety provides strong UV absorption.[3]

Critical Note: Avoid amine modifiers (Triethylamine/Ammonia).[3] While they reduce tailing for basic compounds, they will form salts with CAS 326907-67-9 (


), altering retention times and potentially causing the compound to stick to the baseline or elute as a broad smear.[1]

Troubleshooting Guide (FAQ Format)

Q1: My product streaks across the column and elutes over 20 fractions. How do I fix this?

Diagnosis: This is classic "carboxylic acid tailing."[3] The compound is partially ionizing on the silica surface.[3] Solution:

  • Add Modifier: Ensure your mobile phase contains 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid.[3] This forces the equilibrium to the neutral, protonated form (

    
    ), which interacts more predictably with the silica.[1][3]
    
  • Check Solubility: If the compound is crashing out inside the column, switch to a Dichloromethane (DCM) / Methanol (MeOH) system (also with 1% AcOH). Start with 100% DCM and gradient to 5% MeOH.[3]

Q2: I see a major impurity at the solvent front (High ). What is it?

Diagnosis: This is likely the sulfonyl chloride precursor (5-chlorosulfonyl-2-methoxybenzoic acid) if it hasn't hydrolyzed, or non-polar byproducts from the azepane coupling.[1] Solution:

  • These impurities are much less polar than the sulfonamide product.[3]

  • Hold the gradient at a low polarity (e.g., 10-15% EtOAc) for 2–3 Column Volumes (CV) to flush these out before ramping up to elute your product.[1][3]

Q3: I see a spot on the baseline that never moves. Is this my product?

Diagnosis: This could be:

  • Unreacted Azepane: As a secondary amine, azepane binds strongly to acidic silica.[3]

  • Hydrolyzed Sulfonic Acid: The byproduct 3-carboxy-4-methoxybenzenesulfonic acid is extremely polar.[1] Solution:

  • To confirm: Perform a mini-workup on a small aliquot.[3] Wash with 1N HCl.[3] If the baseline spot disappears from the organic layer, it was likely the azepane (which went into the aqueous acid layer).[1][3]

  • Purification Strategy: Do not try to elute this. Let it stay on the column. Your product (CAS 326907-67-9) should elute in the mid-polar range (

    
     0.3–0.4 in 50% EtOAc/Hex + AcOH).[1]
    
Q4: Can I use Reverse Phase (C18) instead?

Diagnosis: Yes, and it is often superior for benzoic acid derivatives.[1][3] Solution:

  • Column: C18 (ODS).[3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]

  • Benefit: The acid modifier is standard in HPLC/Flash C18, and the separation from the polar sulfonic acid byproduct is far easier.[1][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying CAS 326907-67-9, specifically addressing the separation from common synthetic impurities (Azepane reagent and Sulfonyl Chloride precursor).

PurificationLogic Start Crude Reaction Mixture (CAS 326907-67-9) CheckTLC Run Test TLC (Solvent: 50% EtOAc/Hex + 1% AcOH) Start->CheckTLC DecisionStreak Is the Product Spot Streaking/Tailing? CheckTLC->DecisionStreak FixStreak Add 1% Acetic Acid to Mobile Phase DecisionStreak->FixStreak Yes DecisionImpurity Identify Major Impurities DecisionStreak->DecisionImpurity No FixStreak->DecisionImpurity ImpurityBase Impurity: Unreacted Azepane (Basic/Polar) DecisionImpurity->ImpurityBase Baseline Spot ImpurityNonPolar Impurity: Sulfonyl Chloride (Non-Polar) DecisionImpurity->ImpurityNonPolar High Rf Spot ActionBase Pre-Column Acid Wash (1N HCl Extraction) ImpurityBase->ActionBase Best Practice ActionColumn Run Flash Column Gradient: 10-60% EtOAc ImpurityNonPolar->ActionColumn Elute Early ActionBase->ActionColumn Final Pure CAS 326907-67-9 (Evaporate & Dry) ActionColumn->Final

Figure 1: Purification workflow emphasizing the management of acidic tailing and specific synthetic impurities.

Alternative "Workup-Only" Purification

Before committing to column chromatography, verify if an Acid/Base extraction can achieve >95% purity.[1][3] This molecule is ideal for this technique due to its "switchable" solubility.[3]

  • Dissolve crude mixture in EtOAc.

  • Wash with 1N HCl (Removes unreacted Azepane).[3]

  • Extract the organic layer with sat.[3] NaHCO₃ (aq) .[3]

    • Mechanism:[1][3][5] CAS 326907-67-9 becomes the sodium salt (

      
      ) and moves to the water layer.[1]
      
    • Impurity Fate: Non-acidic impurities (bis-sulfonamides, esters) stay in the EtOAc.[1][3]

  • Separate layers. Discard EtOAc.

  • Acidify the aqueous layer with 1N HCl to pH ~2.[3]

    • Result: Product precipitates or oils out.[3]

  • Extract back into fresh EtOAc, dry over

    
    , and evaporate.
    

Why use this? It is faster, cheaper, and scalable compared to chromatography.[1][3] Use the column only if this fails to remove specific non-acidic impurities.[3]

References

  • Review of Acidic Mobile Phases: Snyder, L. R.; Kirkland, J. J.; Dolan, J. W.[1][3] Introduction to Modern Liquid Chromatography, 3rd ed.; Wiley: Hoboken, NJ, 2010.[1][3] (Chapter 7: Mobile Phase Effects).

  • Purification of Benzoic Acid Derivatives: Reich, H. J. Flash Chromatography Tables and Solvent Systems. University of Wisconsin-Madison.[1] (Accessed 2024).[3]

  • Chemical Identity Verification: European Chemicals Agency (ECHA).[3] Registration Dossier: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS 326907-67-9).[1][2][6][7][8][9][10][11][12] [1][3]

  • General Flash Chromatography Protocols: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[3] Chem. 1978 , 43(14), 2923–2925.[1][3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Azepane Sulfonylation

Ticket ID: AZP-SULF-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Azepane Conformation Challenge Sulfonylation of azepane (hexamethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZP-SULF-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Azepane Conformation Challenge

Sulfonylation of azepane (hexamethyleneimine) derivatives, particularly those with substituents at the C2 or C7 positions (alpha to the nitrogen), presents a unique kinetic challenge. Unlike stable chair-form piperidines, azepanes exist in a flux of twisted-chair and twist-boat conformations. This conformational mobility creates transient steric shielding of the nitrogen lone pair, significantly reducing nucleophilicity compared to smaller ring systems.

When coupling these hindered amines with bulky sulfonyl chlorides (e.g., tosyl, mesityl, or heteroaryl sulfonyl chlorides), standard protocols (TEA/DCM, 0°C) often result in stalled conversion (<40%) or competitive hydrolysis of the sulfonyl chloride. This guide provides a validated troubleshooting framework to drive these difficult couplings to completion.

Module 1: Critical Reaction Parameters & Setup

Q1: My standard protocol (Et3N in DCM) is stalling at 30% conversion. Should I just add more sulfonyl chloride?

A: Do not simply add more reagent. Adding excess sulfonyl chloride to a stalled reaction often leads to difficult purification due to the formation of sulfonic acid byproducts, without significantly improving yield. The issue is likely kinetic, not stoichiometric.

The Fix: Switch to a "Catalytic Activation" protocol. Standard bases (Et3N, DIPEA) act primarily as proton scavengers. They do not activate the electrophile. For hindered azepanes, you must activate the sulfonyl chloride to form a more reactive intermediate.

Recommended System:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: MeCN accelerates polar transition states.

  • Base: Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10-20 mol%).

Mechanism of Action: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is less sterically sensitive and reacts rapidly with the hindered azepane nitrogen.

Q2: Which solvent system is optimal for highly lipophilic azepane scaffolds?

A: Solvent choice dictates both solubility and reaction rate. Consult the Solvent-Base Compatibility Matrix below for optimization.

SolventDielectric Constant (

)
Recommended BaseApplication Notes
DCM 8.9Et3N / DIPEAStandard. Good solubility for lipophilic azepanes. Easy workup.
MeCN 37.5K2CO3 / DBUHigh Polarity. Stabilizes the charged transition state. Best for difficult substrates.
THF 7.5LiHMDS / NaHDeprotonation Mode. Use for extremely hindered amines where anionic nitrogen is required.
Pyridine 12.4Pyridine (Solvent)Legacy. Effective but difficult to remove. DMAP/DCM is generally superior.

Module 2: Catalysis & Kinetic Acceleration

Q3: I am using DMAP, but the reaction is still slow. What are my options?

A: If 10-20 mol% DMAP is insufficient, you are likely facing a "matched mismatch" where the sulfonyl-DMAP intermediate is too bulky for your specific azepane conformation.

Troubleshooting Steps:

  • Increase Temperature: Switch solvent to 1,2-dichloroethane (DCE) and heat to 60-80°C.

  • Alternative Catalyst: Switch to N-Methylimidazole (NMI) . NMI forms a less bulky sulfonyl-imidazolium intermediate than DMAP, which may penetrate the steric shield of alpha-substituted azepanes more effectively.

  • Microwave Irradiation: For extremely stubborn cases, microwave heating (100°C, 10-30 min) in MeCN often drives the reaction to completion by overcoming the activation energy barrier of the ring inversion.

Q4: Can I use inorganic bases to simplify purification?

A: Yes, but phase transfer catalysis is usually required. A biphasic system (DCM/Water) with Na2CO3 and TBAB (Tetrabutylammonium bromide, 5 mol%) is excellent for scale-up. The TBAB transports the carbonate into the organic phase (or the sulfonamide out), preventing the accumulation of amine salts that can stall the reaction.

Module 3: Visualizing the Solution

Workflow: The "Activated Nucleophile" Pathway

The following diagram illustrates the catalytic cycle required to overcome steric hindrance in azepane sulfonylation. Note the critical role of the hyper-reactive intermediate.

AzepaneSulfonylation SulfonylCl Sulfonyl Chloride (R-SO2-Cl) Intermediate N-Sulfonylpyridinium Salt (Activated) SulfonylCl->Intermediate Fast Attack DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product Sulfonylated Azepane (Product) Intermediate->Product Rate-Determining Step (Steric Clash Reduced) Azepane Hindered Azepane (Nucleophile) Azepane->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (Et3N/DIPEA) Base->Product Scavenges HCl

Caption: Figure 1. DMAP-catalyzed activation cycle.[2] The formation of the planar N-sulfonylpyridinium salt reduces the entropic penalty of attacking the flexible azepane ring.

Module 4: Advanced Experimental Protocols

Protocol A: The "Gold Standard" DMAP Method

Best for: 2-substituted azepanes and electron-rich sulfonyl chlorides.

  • Preparation: In a dry round-bottom flask under N2, dissolve Azepane derivative (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL, 0.2 M).

  • Base Addition: Add Triethylamine (3.0 mmol, 3.0 equiv). Cool to 0°C.[1]

  • Catalyst: Add DMAP (0.1 mmol, 10 mol%).

  • Reagent Addition: Add Sulfonyl Chloride (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[3] If <50% conv. after 4h, heat to reflux (40°C).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/Azepane), then Sat. NaHCO3, then Brine. Dry over Na2SO4.[3]

Protocol B: The "Forced Conditions" (Microwave/NMI)

Best for: 2,7-disubstituted azepanes or electron-poor sulfonyl chlorides.

  • Setup: In a microwave vial, combine Azepane (1.0 mmol) and Sulfonyl Chloride (1.5 equiv) in Acetonitrile (3 mL).

  • Activators: Add N-Methylimidazole (NMI) (2.0 equiv). Note: NMI acts as both base and catalyst here.

  • Reaction: Seal and irradiate at 100°C for 20 minutes.

  • Workup: Concentrate solvent. Redissolve in EtOAc. Wash extensively with water to remove NMI salts.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS NoProd No Product Formed CheckLCMS->NoProd SM Intact LowYield Low Yield (<40%) CheckLCMS->LowYield Stalled Impure Product + Impurities CheckLCMS->Impure Messy ReagentCheck Check Sulfonyl Cl Quality (Hydrolysis?) NoProd->ReagentCheck CatalystAdd Add 20 mol% DMAP LowYield->CatalystAdd DimerCheck Check for Dimerization (Mass = 2x Amine + SO2?) Impure->DimerCheck FreshReagent Use Fresh Reagent + Dry Solvent ReagentCheck->FreshReagent Heat Switch to DCE, Heat to 60°C CatalystAdd->Heat If still slow SlowAdd Dilute Reaction (0.05 M) Slow Addition DimerCheck->SlowAdd Yes

Caption: Figure 2. Diagnostic flowchart for azepane sulfonylation failures.

References

  • Nucleophilic Catalysis in Sulfonylation: Title: DMAP-catalyzed sulfonylation of hindered amines and alcohols.[2] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Azepane Conformational Dynamics: Title: Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry.[3][4][5][6] URL:[Link]

  • Alternative Catalysts (DABCO/NMI): Title: Agar-entrapped sulfonated DABCO: A gelly acidic catalyst.[7] Source: National Institutes of Health (PMC). URL:[Link]

  • Electrochemical Alternatives: Title: Catalyst-free electrochemical sulfonylation of amines. Source: Organic & Biomolecular Chemistry.[3][4][5][6] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid reference standard supplier

This guide provides a technical analysis and sourcing strategy for 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS: 326907-67-9), a specialized pharmaceutical intermediate and impurity reference standard. CAS: 326907-6...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis and sourcing strategy for 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS: 326907-67-9), a specialized pharmaceutical intermediate and impurity reference standard.

CAS: 326907-67-9 | Formula: C₁₄H₁₉NO₅S | M.W.: 313.37 g/mol

Executive Summary & Application Context

5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid is a structural analogue to the benzoic acid core found in benzamide antipsychotics (e.g., Amisulpride , Sultopride ). It features a seven-membered azepane ring attached to the sulfonyl group, distinguishing it from the ethylsulfonyl moieties typical in this drug class.

Primary Applications:

  • Impurity Profiling: Used as a reference marker for "me-too" drug development or specific degradation pathways of sulfonyl-benzamide derivatives.

  • Medicinal Chemistry: A building block for VEGFR2 inhibitors and other kinase modulators where the azepane ring provides steric bulk to the pharmacophore.

Supplier Comparison & Sourcing Strategy

Sourcing this specific CAS requires navigating between high-cost "Certified Reference Material" (CRM) providers and cost-effective building block synthesis labs.

Comparative Analysis of Supply Channels
FeatureTier 1: Specialized Impurity Vendors Tier 2: Custom Synthesis / CROs Tier 3: Bulk Chemical Traders
Representative Vendors Pharmaffiliates, Synchemia, ClearsynthEnamine, Wuxi AppTecGuidechem (Nanjing Chemlin), MolPort
Purity Specification >98.0% (HPLC) >95.0% (NMR confirmed)Variable (often >90%)
Documentation Full CoA (NMR, MS, IR, HPLC)Basic CoA (H-NMR, LC-MS)Batch Analysis only
Traceability High (Batch-specific data)High (Synthetic route provided)Low (Aggregated stock)
Lead Time 1–3 Weeks (if in stock)4–8 Weeks (Synthesis on demand)1–2 Weeks
Cost Index High (

$)
Very High (

)
Moderate (

)
Recommendation for Researchers:
  • For GMP/GLP Release Testing: You must utilize Tier 1 suppliers who provide a full Certificate of Analysis (CoA) with structural elucidation data. The risk of isomeric impurities (e.g., position of the sulfonyl group) is high in cheaper sources.

  • For Early Discovery/Screening: Tier 3 suppliers are sufficient, provided you perform the In-House Validation Protocol described below.

Technical Validation: The "Self-Validating" Protocol

As an Application Scientist, relying solely on a vendor's CoA is insufficient for critical assays. The following protocol ensures the integrity of the standard before use.

A. Structural Elucidation (NMR Diagnostics)

The 7-membered azepane ring and the methoxy group provide distinct diagnostic signals.

Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz):

  • Methoxy Group: A sharp singlet integrating to 3H around δ 3.8–3.9 ppm .

  • Azepane Ring (α-protons): A multiplet integrating to 4H around δ 3.2–3.3 ppm (adjacent to Nitrogen).

  • Azepane Ring (β/γ-protons): Multiplets integrating to 8H in the δ 1.5–1.8 ppm range.

  • Aromatic Region: Three protons in the δ 7.0–8.5 ppm range. Look for the ortho coupling characteristic of the 1,2,4-substitution pattern.

B. Purity Determination (HPLC-UV)

Objective: Detect late-eluting synthetic byproducts (e.g., unreacted sulfonyl chlorides).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/sulfonyl bonds).

  • Acceptance Criteria: Main peak area >98.0%; no single impurity >0.5%.

Visualization: Qualification Workflow

The following diagram outlines the decision logic for qualifying this reference standard upon receipt.

ReferenceStandardQualification Start Receive Standard (CAS 326907-67-9) DocCheck 1. Documentation Audit (CoA, H-NMR, HPLC) Start->DocCheck VisualInsp 2. Visual Inspection (White/Off-white Solid) DocCheck->VisualInsp Solubility 3. Solubility Check (DMSO/Methanol) VisualInsp->Solubility NMR_Test 4. 1H-NMR Verification (Confirm Azepane & Methoxy) Solubility->NMR_Test HPLC_Test 5. HPLC Purity Check (>98% Area) NMR_Test->HPLC_Test Decision Does Data Match? HPLC_Test->Decision Approve RELEASE for Use (Assign Internal Lot #) Decision->Approve Yes Reject QUARANTINE (Contact Supplier) Decision->Reject No

Figure 1: Decision matrix for the intake and qualification of the 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid reference standard.

References

  • European Chemicals Agency (ECHA). Substance Information: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid.[2] Retrieved from [Link]

  • Pharmaffiliates. API Impurities and Reference Standards: Amisulpride & Related Compounds. Retrieved from [Link]

  • PubChem. Compound Summary: 5-(azepane-1-sulfonyl)-2-methoxyaniline (Related Structure).[3] Retrieved from [Link]

Sources

Validation

Comparison of Levosulpiride Impurity B vs Azepane analog

Comparison Guide: Levosulpiride Impurity B vs. Azepane Analog Executive Summary In the high-precision landscape of antipsychotic drug development, impurity profiling determines the safety and efficacy of the final API. F...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Levosulpiride Impurity B vs. Azepane Analog

Executive Summary

In the high-precision landscape of antipsychotic drug development, impurity profiling determines the safety and efficacy of the final API. For Levosulpiride , a substituted benzamide, two impurities represent distinct challenges: Impurity B (Methyl Ester) and the Azepane Analog (Ring Expansion Homolog) .

This guide provides a technical comparison of these two critical quality attributes (CQAs). While Impurity B represents a fragment-based degradation/intermediate product easily detected by mass shift, the Azepane analog is a structural homolog that mimics the active pharmaceutical ingredient (API) physicochemically, posing severe chromatographic separation challenges.

Structural & Mechanistic Profiling

To control these impurities, one must first understand their structural divergence and formation pathways.

Chemical Identity
FeatureLevosulpiride Impurity B (EP) Azepane Analog (Process Impurity)
Chemical Name Methyl 2-methoxy-5-sulfamoylbenzoateN-[(1-ethylazepan-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
CAS Number 33045-52-2N/A (Analogous to Sulpiride Azepane Impurity)
Molecular Formula C₉H₁₁NO₅SC₁₇H₂₇N₃O₄S (Predicted)
Molecular Weight 245.25 g/mol ~369.48 g/mol (Homolog +2 CH₂)
Structural Class Synthetic Intermediate / Degradant (Lacks pyrrolidine side chain)Structural Homolog (Ring expansion: 5-membered → 7-membered)
Origin Solvolysis of amide bond or unreacted ester intermediate.[1][2]Impure starting material (diamine) or ring expansion during side-chain synthesis.
Formation Pathways

The following diagram illustrates the divergent pathways leading to these impurities during the synthesis of Levosulpiride.

Levosulpiride_Pathways cluster_0 Critical Control Point SM1 2-Methoxy-5-sulfamoyl benzoic acid Inter Methyl Ester Intermediate (Impurity B Precursor) SM1->Inter Esterification (MeOH/H+) API Levosulpiride (API) (Pyrrolidine Ring) Inter->API Amidation w/ (S)-1-ethyl-2-aminomethylpyrrolidine ImpB Impurity B (Methyl Ester) Inter->ImpB Incomplete Reaction or Methanolysis Azepane Azepane Analog (7-Membered Ring) Inter->Azepane Reaction w/ Azepane Contaminant

Figure 1: Divergent formation pathways. Impurity B arises from incomplete amidation or reverse solvolysis, while the Azepane analog is introduced via side-chain contamination.

Analytical Performance Comparison

The detection and separation of these impurities require distinct strategies due to their polarity differences.

Chromatographic Behavior (RP-HPLC)
  • Impurity B (The Ester): Lacks the basic tertiary amine of the pyrrolidine ring. In acidic mobile phases (pH 2.0–4.0), it remains neutral, whereas Levosulpiride is protonated. This drastic difference in ionization usually results in Impurity B eluting significantly later than the API on C18 columns due to the hydrophobic methyl ester group and lack of ionic repulsion.

  • Azepane Analog (The Homolog): Contains the same basic nitrogen and sulfonamide core as the API but possesses a larger, more hydrophobic 7-membered ring. It typically elutes close to the tail of the Levosulpiride peak, often requiring high-resolution columns (Sub-2 µm) or Phenyl-Hexyl stationary phases for baseline separation.

Comparative Data Table:

ParameterLevosulpiride (API)Impurity B (Ester)Azepane Analog
Retention Time (Approx) ~6.0 min~12.5 min (Late Eluter)~7.2 min (Critical Pair)
RRT (Relative Retention) 1.00~2.10~1.20
UV Max (nm) 214, 290 nm214, 290 nm (Identical chromophore)214, 290 nm (Identical chromophore)
Mass (m/z, ESI+) 342.1 [M+H]⁺246.0 [M+H]⁺370.2 [M+H]⁺ (Predicted)
Detection Challenge N/ALow (High Resolution)High (Critical Resolution)
Mass Spectrometry Fragmentation (MS/MS)

Differentiation by MS is definitive. The fragmentation patterns reveal the structural core of the impurity.

  • Impurity B: Shows a characteristic loss of the methoxy group but lacks the m/z 112 fragment (ethyl-pyrrolidine side chain) seen in the API.

  • Azepane Analog: Shows a shifted side-chain fragment. Instead of m/z 112, it yields m/z 140 (ethyl-azepane), confirming the ring expansion.

MS_Fragmentation Parent_API Levosulpiride [M+H]+ = 342 Frag_API Pyrrolidine Ion m/z = 112 Parent_API->Frag_API Collision Induced Dissociation Parent_Az Azepane Analog [M+H]+ = 370 Frag_Az Azepane Ion m/z = 140 Parent_Az->Frag_Az Diagnostic Shift (+28 Da)

Figure 2: MS/MS diagnostic logic. The side-chain fragment mass is the definitive identifier for the Azepane analog.

Experimental Protocol: High-Resolution Profiling

Objective: To achieve baseline separation of the critical pair (Levosulpiride/Azepane) while eluting the late-running Impurity B within a reasonable runtime.

Methodology: Gradient UHPLC-MS/MS

  • Column Selection:

    • Primary: Waters ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7µm).

    • Alternative (for Azepane selectivity): Phenomenex Kinetex Biphenyl.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid). Note: pH 4.5 ensures the basic nitrogen is ionized, improving peak shape.

    • B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 10.0 min: 30% B (Slow ramp for Azepane separation)

    • 15.0 min: 80% B (Elute Impurity B)

    • 17.0 min: 80% B

    • 17.1 min: 5% B

  • Detection:

    • UV: 290 nm (Specific for benzamide core).

    • MS: ESI Positive Mode, Scan range 100–600 m/z.

Protocol Validation Check (Self-Correction):

  • Why pH 4.5? At higher pH (>7), the ester (Impurity B) might hydrolyze on-column. At very low pH (<2), the silanol activity is suppressed, but the selectivity between the homolog rings (pyrrolidine vs azepane) might decrease due to pure hydrophobic interaction dominance. pH 4.5 offers a balance of ionization and stability.

Toxicological & Regulatory Context (ICH M7)

  • Impurity B:

    • Classification: Class 4 (Non-mutagenic). It is a simple ester of the benzoic acid moiety.

    • Limit: Controlled as a standard organic impurity (NMT 0.15% or qualification threshold).

  • Azepane Analog:

    • Classification: Class 3 (Alerting structure, unrelated to API). However, since it shares the exact pharmacophore as the API (dopamine antagonist), it is likely to have similar pharmacological activity rather than genotoxicity.

    • Risk: The primary risk is potency shift or off-target effects (e.g., different affinity for D2 vs D3 receptors due to ring size).

    • Regulatory Action: Must be controlled strictly as a "Process Impurity" with specific limits if it exhibits different toxicological properties.

Conclusion

For the drug development scientist, Impurity B is a marker of process completeness (esterification/amidation efficiency), easily controlled by reaction monitoring. In contrast, the Azepane Analog is a marker of starting material purity and synthetic specificity .

  • Recommendation: Prioritize the screening of the starting material (diamine side chain) for azepane contaminants using GC-MS before API synthesis. Once formed, the Azepane analog is difficult to remove via crystallization due to its isomorphic nature with Levosulpiride.

References

  • European Pharmacopoeia (Ph. Eur.) . "Sulpiride / Levosulpiride Monograph: Impurity B Standard." EDQM. Link

  • Nagappan, K. V., et al. (2017). "Stability evaluation of levosulpiride by RP HPLC method and characterization of its oxidative degradation product by LC-MS/MS." Longdom Publishing. Link

  • BenchChem . "Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies." Link

  • PubChem . "Levosulpiride (Compound CID 688272)."[3] National Library of Medicine. Link

  • Daicel Pharma Standards . "Sulpiride Impurities and Synthesis: Impurity Profiling." Link

Sources

Comparative

Technical Comparison of Mass Spectrometry Fragmentation Profiles: Etoricoxib (CAS 326907-67-9) vs. Structural Analogs

Executive Summary & Core Directive Subject: Etoricoxib (CAS 326907-67-9), a selective COX-2 inhibitor. Objective: To provide a high-resolution technical guide on the mass spectrometry (MS) fragmentation patterns of Etori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Subject: Etoricoxib (CAS 326907-67-9), a selective COX-2 inhibitor. Objective: To provide a high-resolution technical guide on the mass spectrometry (MS) fragmentation patterns of Etoricoxib, contrasting its ionization behavior and product ion generation with key structural analogs (Celecoxib) and stable isotope internal standards (IS). Target Audience: Bioanalytical scientists, DMPK researchers, and QC specialists.

This guide moves beyond generic descriptions, focusing on the mechanistic origins of ion transitions used in validated LC-MS/MS quantification methods.

Chemical Identity & Structural Basis for Fragmentation

Understanding the fragmentation requires analysis of the parent structure. Etoricoxib contains a central bipyridine scaffold and a methylsulfonyl phenyl group, which are the primary sites of bond cleavage during Collision-Induced Dissociation (CID).

FeatureEtoricoxibCelecoxib (Comparator)
CAS 326907-67-9169590-42-5
Formula


MW 358.84 g/mol 381.37 g/mol
Key Moiety Methylsulfonyl (

)
Sulfonamide (

)
Ionization ESI (+) / APCI (+)ESI (-) / ESI (+)

Experimental Methodology: Validated MS/MS Protocol

The following protocol represents a synthesis of high-sensitivity methods optimized for human plasma matrices.

Instrumentation & Ionization Source[1][2][3][4]
  • System: Triple Quadrupole MS (e.g., Sciex API 4000/5000 or equivalent).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2]

    • Expert Insight: While APCI is less susceptible to matrix effects, ESI provides superior sensitivity for Etoricoxib due to the high proton affinity of the pyridine nitrogen atoms.

  • Spray Voltage: 4500–5500 V.

  • Source Temperature: 450–550°C (High temp required for efficient desolvation of the sulfone moiety).

Precursor & Product Ion Selection

The protonated molecular ion


 is selected in Q1. Fragmentation in Q2 (collision cell) yields specific product ions filtered in Q3.

Table 1: Optimized MRM Transitions

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin of Loss
Etoricoxib (Quant) 359.2 280.2 30–35Loss of Methylsulfonyl radical (

)
Etoricoxib (Qual) 359.2279.240–45Pyridine ring fragmentation / H-transfer
Etoricoxib-d3 (IS) 362.2283.230–35Isotopic shift of main fragment
Celecoxib 382.1362.025Loss of HF / Sulfonamide cleavage

Fragmentation Pathway Analysis

The fragmentation of Etoricoxib is distinct from sulfonamide-based coxibs (like Celecoxib). The primary cleavage occurs at the sulfone linkage.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of fragmentation from the parent ion to the primary quantitative daughter ion.

EtoricoxibFragmentation cluster_legend Mechanism Key Parent Precursor Ion [M+H]+ m/z 359.2 (Protonated Etoricoxib) Collision Collision Cell (Q2) CID Energy: 30-35 eV Parent->Collision Selection in Q1 Fragment1 Primary Product Ion m/z 280.2 (Loss of -SO2CH3) Collision->Fragment1 Major Pathway Neutral Loss: 79 Da Fragment2 Secondary Product Ion m/z 279.2 (Radical/H-Transfer) Collision->Fragment2 Minor Pathway High Energy Text1 The methylsulfonyl group cleavage is the diagnostic signature for Etoricoxib.

Caption: Figure 1. ESI-MS/MS fragmentation pathway of Etoricoxib. The dominant transition 359.2 > 280.2 results from the cleavage of the methylsulfonyl moiety.

Comparative Performance Guide

This section contrasts Etoricoxib with its primary market alternative, Celecoxib, to assist in method development choice.

Selectivity & Specificity[3]
  • Etoricoxib (Sulfone): The neutral loss of 79 Da (

    
    ) is highly specific. It rarely overlaps with endogenous plasma components, leading to cleaner baselines in lower mass ranges compared to sulfonamides.
    
  • Celecoxib (Sulfonamide): Often analyzed in Negative Mode (ESI-) due to the acidic sulfonamide proton. However, positive mode analysis (used for comparison here) often yields complex adducts (

    
    ) or less specific water losses unless high collision energy is applied.
    
Sensitivity Metrics (Data Synthesis)

Comparing Limit of Quantification (LLOQ) across standard validated methods using 200 µL human plasma.

Table 2: Performance Comparison

MetricEtoricoxib MethodCelecoxib MethodVerdict
Ionization Mode ESI PositiveESI Negative (Preferred)Etoricoxib is more easily protonated.
LLOQ 1–5 ng/mL5–10 ng/mLEtoricoxib shows higher ionization efficiency.
Linearity Range 5–5000 ng/mL10–2000 ng/mLEtoricoxib has a wider dynamic range.
Matrix Effect Low (< 10% suppression)Moderate (requires careful cleanup)The pyridine ring stabilizes the ion in ESI+.

Troubleshooting & Expert Insights

Issue: Signal Instability at Low Concentrations.

  • Cause: Adsorption of Etoricoxib to glass surfaces due to the basic pyridine nitrogen.

  • Solution: Use polypropylene containers and add 0.1% formic acid to the reconstitution solvent to maintain ionization and solubility.

Issue: Interference at m/z 280.

  • Cause: Incomplete chromatographic separation from metabolites.

  • Solution: Monitor the secondary transition (

    
    ) to confirm peak identity. The ratio of 
    
    
    
    should remain constant.

References

  • Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (PubMed). URL:[Link]3]

  • Validation of an LC-APCI-MS/MS Method for Etoricoxib. Source: Scielo / Journal of the Brazilian Chemical Society. URL:[Link]

  • Comparative Efficacy of Etoricoxib and Celecoxib (Clinical Context). Source: Medscape.[4] URL:[Link]

Sources

Validation

Validated HPLC-FLD Method for Azepane Impurities in Benzamide APIs: A Publish Comparison Guide

Executive Summary Azepane (Hexamethyleneimine) is a critical process-related impurity in the synthesis of benzamide-based drugs (e.g., Itopride, Levosulpiride). As a secondary amine, it poses a severe regulatory risk: it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane (Hexamethyleneimine) is a critical process-related impurity in the synthesis of benzamide-based drugs (e.g., Itopride, Levosulpiride). As a secondary amine, it poses a severe regulatory risk: it is the direct precursor to N-nitrosoazepane , a potent carcinogen classified under ICH M7 guidelines.

Detecting azepane is notoriously difficult. It lacks a UV chromophore, making standard HPLC-UV methods ineffective for trace-level quantification (<0.1%). This guide compares the industry-standard Direct UV approach, the high-cost LC-MS alternative, and proposes a Validated FMOC-Cl Derivatization HPLC-FLD Method as the optimal balance of sensitivity, robustness, and accessibility for Quality Control (QC) laboratories.

Part 1: The Challenge – "The Silent Impurity"

Why Standard Methods Fail

Azepane is a seven-membered saturated ring containing a secondary amine. Its lack of conjugated double bonds means it is virtually invisible to UV detectors above 210 nm.

  • The UV Trap: Attempting to detect azepane at low wavelengths (200–210 nm) results in massive interference from mobile phase absorption and matrix peaks.

  • The Tailing Problem: Secondary amines interact strongly with residual silanols on C18 columns, causing severe peak tailing and poor resolution.

  • The Sensitivity Gap: Regulatory limits for potentially genotoxic impurities (PGIs) often require Limits of Quantitation (LOQ) in the low ppm range. Direct UV typically bottoms out at ~500–1000 ppm, which is insufficient for safety compliance.

Comparative Analysis: Selecting the Right Tool
FeatureMethod A: Direct HPLC-UV Method B: LC-MS/MS Method C: FMOC-Derivatization HPLC-FLD (Recommended)
Detection Principle UV Absorbance (205 nm)Mass Spectrometry (m/z)Fluorescence (Ex 265nm / Em 310nm)
Sensitivity (LOQ) Poor (>500 ppm)Excellent (<0.1 ppm)High (<1.0 ppm)
Selectivity Low (Matrix interference)High (Mass filtering)High (Specific reaction)
QC Suitability High (Simple hardware)Low (Complex/Expensive)High (Standard HPLC)
Cost per Run $

$

Robustness Low (Baseline drift)Medium (Matrix effects)High (Stable derivative)

Part 2: The Solution – FMOC-Cl Pre-Column Derivatization[1]

The recommended method utilizes 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) .[1] Unlike other reagents (e.g., OPA), FMOC-Cl reacts rapidly with both primary and secondary amines like azepane to form stable, highly fluorescent carbamate derivatives.

Mechanistic Pathway

The reaction proceeds under alkaline conditions (pH 8–10). The FMOC group attaches to the nitrogen of the azepane ring, introducing a massive fluorophore that enables picomole-level detection.

FMOC_Reaction Azepane Azepane (Non-fluorescent) Complex Transition State Azepane->Complex + Borate Buffer (pH 9.0) FMOC FMOC-Cl (Reagent) FMOC->Complex Product FMOC-Azepane (Highly Fluorescent) Complex->Product Fast Reaction (<2 min) Byproduct HCl Complex->Byproduct

Figure 1: Reaction pathway for the derivatization of Azepane with FMOC-Cl.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the FMOC-OH hydrolysis peak serves as a system suitability check (confirming reagent addition), while the separation between FMOC-OH and FMOC-Azepane confirms column performance.

Reagents & Preparation
  • Derivatizing Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN). Prepare fresh daily.

  • Buffer: 0.2 M Borate Buffer, pH 9.0 (Adjust with NaOH).

  • Quenching Agent: 1% Acetic Acid or hydrophobic amine (optional, to remove excess reagent).

  • Diluent: 50:50 ACN:Water.

Sample Preparation Workflow
  • Dissolution: Dissolve 50 mg of Benzamide API in 10 mL Diluent.

  • Mixing: In an HPLC vial/tube, combine:

    • 200 µL Sample Solution

    • 200 µL Borate Buffer (pH 9.0)

    • 200 µL FMOC-Cl Reagent

  • Reaction: Vortex and incubate at Ambient Temperature (25°C) for 5 minutes .

  • Termination: Add 20 µL of 1% Acetic Acid to stop the reaction.

  • Filtration: Filter through 0.22 µm PTFE filter into an amber HPLC vial.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: The FMOC-derivative is hydrophobic; a standard C18 provides excellent retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2][3]

    • B: Acetonitrile[2][3][4][5]

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 90% B (Elution of FMOC-Azepane)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detector: Fluorescence (FLD).[6] Excitation: 265 nm , Emission: 310 nm .[7]

    • Note: If FLD is unavailable, UV at 265 nm can be used, though sensitivity will drop by ~10x.

Method Decision Logic

Use the following decision tree to confirm if this method fits your specific laboratory needs.

Method_Selection Start Start: Azepane Analysis in Benzamides Check_Limit Required LOQ? Start->Check_Limit High_Limit > 500 ppm (Process Control) Check_Limit->High_Limit High Tolerance Low_Limit < 10 ppm (Genotoxic/Trace) Check_Limit->Low_Limit Strict Limits Direct_UV Direct UV (205nm) (Not Recommended) High_Limit->Direct_UV If matrix clean Deriv_Method FMOC-Derivatization Method High_Limit->Deriv_Method If matrix dirty Check_Equip Available Equipment? Low_Limit->Check_Equip LCMS LC-MS/MS Check_Equip->LCMS Mass Spec Available HPLC_FLD HPLC-FLD/UV Check_Equip->HPLC_FLD Standard Lab HPLC_FLD->Deriv_Method

Figure 2: Decision tree for selecting the analytical technique based on sensitivity requirements.

Part 4: Validation Performance Data

The following data represents typical performance metrics for this protocol when analyzing Azepane in a matrix like Itopride HCl.

ParameterAcceptance CriteriaTypical Result (FMOC Method)
Specificity No interference at Azepane RTPass (FMOC-OH elutes earlier)
Linearity (R²) > 0.9990.9998 (Range: 0.5 – 50 ppm)
Limit of Detection (LOD) S/N > 30.15 ppm
Limit of Quantitation (LOQ) S/N > 100.50 ppm
Accuracy (Recovery) 80 – 120% at LOQ92 – 105%
Precision (RSD) < 5.0%1.8%
Troubleshooting Guide
  • Issue: Huge peak at the solvent front.

    • Cause: Excess FMOC-Cl hydrolyzing to FMOC-OH.

    • Fix: This is normal. Ensure your gradient starts at low %B (30%) to separate the polar FMOC-OH from the hydrophobic FMOC-Azepane.

  • Issue: Low recovery.

    • Cause: pH of reaction buffer is too low (< 8.0).

    • Fix: Secondary amines require unprotonated forms to react. Ensure Borate buffer is pH 9.0–10.0.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Link

  • Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods (FMOC-Cl). Link

  • MDPI. (2024).[8] A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Link

  • ResearchGate. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs.[1] Link

  • US FDA. (2023). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry. Link

Sources

Comparative

Advanced Chromatographic and Mass Spectrometric Profiling: 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid vs. Amisulpride Impurities

As pharmaceutical regulatory standards tighten, the analytical profiling of Active Pharmaceutical Ingredients (APIs) and their degradation products requires highly specific, self-validating methodologies. Amisulpride, a...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory standards tighten, the analytical profiling of Active Pharmaceutical Ingredients (APIs) and their degradation products requires highly specific, self-validating methodologies. Amisulpride, a substituted benzamide atypical antipsychotic, is prone to specific degradation pathways—most notably amide hydrolysis [1].

In advanced method development, structurally related analogs like 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid are frequently evaluated as Internal Standards (IS) or novel scaffolds. This guide provides an in-depth technical comparison between this azepane derivative and standard Amisulpride impurities, focusing on their physicochemical divergence, ionization mechanics, and a self-validating LC-MS/MS quantification workflow.

Structural and Mechanistic Divergence

The degradation of Amisulpride via amide bond cleavage yields two primary fragments: a basic pyrrolidine amine (Amisulpride EP Impurity A)[2] and an acidic ethylsulfonyl-benzoic acid. The target analog, 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid [3], shares the 2-methoxybenzoic acid core of the acidic impurity but replaces the ethylsulfonyl group with a bulky, lipophilic azepane-1-sulfonyl moiety.

Pathway Amisulpride Amisulpride API (Benzamide) Hydrolysis Amide Hydrolysis (Degradation) Amisulpride->Hydrolysis ImpA Amisulpride Impurity A (Pyrrolidine Amine) Hydrolysis->ImpA ImpAcid Acidic Impurity (Ethylsulfonyl-benzoic acid) Hydrolysis->ImpAcid Azepane 5-(Azepane-1-sulfonyl)- 2-methoxybenzoic acid ImpAcid->Azepane Structural Analog (IS Candidate)

Figure 1: Degradation pathway of Amisulpride and structural relationship to the azepane analog.

Causality in Ionization and Retention

Understanding the structural causality is critical for mass spectrometry. Amisulpride Impurity A contains a highly basic aliphatic amine (pKa ~9.5), demanding Positive Electrospray Ionization (ESI+). Conversely, the azepane nitrogen in 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid is part of a sulfonamide group. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-basic. Therefore, ionization relies entirely on the deprotonation of the carboxylic acid moiety, making Negative Electrospray Ionization (ESI-) mandatory for optimal signal-to-noise ratios.

Quantitative Physicochemical Comparison

Table 1: Physicochemical Properties and Predictive Analytical Behavior

PropertyAmisulpride Impurity AAmisulpride Acidic Impurity5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid
Role in Analysis API Degradant (Amine)API Degradant (Acid)Structural Analog / IS Candidate
Molecular Weight 128.22 g/mol 259.28 g/mol 313.37 g/mol
Acid/Base Nature Strong BaseAmphotericWeak Acid
Optimal Ionization ESI (+)ESI (+) / ESI (-)ESI (-)
Estimated LogP ~1.2~0.8~2.5 (High Lipophilicity)

Experimental Protocols: A Self-Validating LC-MS/MS System

To accurately profile these compounds in a single run, the analytical method must account for extreme polarity differences. The following protocol utilizes a polarity-switching UHPLC-MS/MS system. It is designed as a self-validating system , embedding System Suitability Testing (SST) directly into the workflow to ensure data integrity before sample analysis begins.

Workflow Prep 1. Sample Preparation 0.1 mg/mL in 50:50 MeOH:H2O Chrom 2. UHPLC Separation C18 Column, 0.1% FA / ACN Gradient Prep->Chrom Ionization 3. ESI Ionization Positive/Negative Polarity Switching Chrom->Ionization Detection 4. MRM Detection Precursor to Product Ion Transitions Ionization->Detection Analysis 5. Data Processing Peak Integration & Validation Checks Detection->Analysis

Figure 2: Self-validating LC-MS/MS workflow for benzamide derivatives and impurities.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Accurately weigh 1.0 mg of Amisulpride Impurity A and 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid reference standards.

  • Dissolve each in 1.0 mL of LC-MS grade Methanol to create 1 mg/mL stock solutions.

  • Dilute stocks in a diluent of 50:50 Methanol:Water (v/v) to a working concentration of 100 ng/mL. Causality: A highly aqueous diluent prevents solvent effects (peak distortion) for the early-eluting polar Impurity A.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: Maintains the benzoic acid moiety in its neutral, protonated state, preventing peak tailing and ensuring retention on the reversed-phase column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (hold 1 min) -> ramp to 95% B over 6 mins -> hold 2 mins -> re-equilibrate. Causality: The initial high-aqueous hold captures the polar amine, while the steep organic ramp forces the elution of the highly lipophilic azepane analog.

Step 3: Mass Spectrometry (MRM) Parameters Operate the mass spectrometer in dynamic Multiple Reaction Monitoring (MRM) mode with rapid polarity switching (switch time <20 ms).

Table 2: MRM Transitions and Chromatographic Data

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)Est. Retention Time
Amisulpride Impurity A 129.1 [M+H]⁺84.1Positive (+)201.5 min
Amisulpride Acidic Impurity 258.0 [M-H]⁻214.0Negative (-)153.2 min
5-(Azepane-1-sulfonyl)... 312.1 [M-H]⁻268.1Negative (-)256.8 min
(Note: Product ions for the acidic compounds typically represent the loss of CO₂ [M-H-44]⁻, a highly stable and diagnostic fragmentation pathway).
Step 4: System Suitability and Self-Validation Criteria

Before acquiring sample data, the system must self-validate by injecting a mixed resolution standard. The run is only accepted if it meets the following automated criteria:

  • Resolution (Rs): Rs > 5.0 between Impurity A and the Azepane analog (ensuring no cross-talk during polarity switching).

  • Tailing Factor (Tf): Tf < 1.5 for the azepane analog (validating that the mobile phase pH is sufficiently suppressing secondary silanol interactions).

  • Precision: Relative Standard Deviation (RSD) of peak areas ≤ 2.0% across 5 replicate injections.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2159, Amisulpride. Retrieved from[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1045236, 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid. Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to Selecting ISO 17034 Certified Reference Materials for Azepane Sulfonamides

Introduction: The Analytical Imperative for Azepane Sulfonamides The azepane sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Azepane Sulfonamides

The azepane sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications. As these novel chemical entities progress through the drug development pipeline, the need for analytical rigor becomes paramount.[1] Reference standard materials are an indispensable component of this process, serving as the benchmark for ensuring the quality, reliability, and regulatory compliance of all analytical data generated.[2]

However, not all reference materials are created equal. For critical applications such as quantitative analysis (e.g., potency assays, impurity profiling, and pharmacokinetic studies), the use of a Certified Reference Material (CRM) produced by an ISO 17034 accredited manufacturer is essential.[3][4] This guide provides an in-depth comparison framework for researchers, scientists, and drug development professionals to evaluate and select the most appropriate ISO 17034 CRM for their specific azepane sulfonamide analyte. We will delve into the causality behind the necessary analytical characterization, present comparative data, and provide actionable experimental protocols.

Deconstructing the Standard: Why ISO 17034 Certification Matters

The ISO 17034:2016 standard sets forth the "General requirements for the competence of reference material producers."[5] Unlike a simple Certificate of Analysis (CoA) that might only report purity from a single method, ISO 17034 accreditation provides the highest level of quality assurance.[6][7] It guarantees that the producer has demonstrated technical and scientific competence in all aspects of CRM production, including:

  • Metrological Traceability: The certified value of the CRM is linked to national or international measurement standards through an unbroken chain of comparisons.[8]

  • Comprehensive Characterization: The material is rigorously tested using a battery of orthogonal analytical techniques to confirm identity and purity.

  • Uncertainty Budget: The certified value is accompanied by a statistically derived uncertainty value, which accounts for all potential sources of error in the characterization process.[9]

  • Homogeneity and Stability: The producer must provide experimental data demonstrating that every unit of the batch is consistent and that the material remains stable over its defined shelf-life.[6][10]

Purchasing a CRM from an ISO 17034 accredited producer removes the burden on the end-user laboratory to extensively validate the reference material itself, providing confidence in the accuracy and defensibility of their analytical results.[5][9]

The Comparative Framework: An Experimental Approach

To objectively compare CRMs from different producers, a multi-faceted analytical approach is required. The goal is not merely to verify the label claim but to understand the complete profile of the material. Our experimental design is built on three pillars: Purity & Impurity, Identity, and Certified Value.

Causality of Experimental Choices
  • Purity by Mass Balance: We employ a mass balance approach, which is the gold standard for assigning the purity of high-grade reference materials. This method calculates purity by subtracting the sum of all detected impurities (e.g., organic impurities, water content, residual solvents, non-combustible residue) from 100%. This is more accurate than a single chromatographic purity measurement, which may not detect all impurities.

  • Orthogonal Techniques: We utilize multiple, independent (orthogonal) analytical techniques. For instance, High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with the stationary phase, while Liquid Chromatography-Mass Spectrometry (LC-MS) differentiates them by their mass-to-charge ratio.[11][12] This ensures that impurities not detected by one method can be captured by another.

  • Structural Confirmation: While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by probing the chemical environment of individual atoms (¹H and ¹³C) within the molecule.[13][14] This is crucial for confirming the identity of the main component and characterizing any structurally related impurities.

Caption: Comprehensive workflow for ISO 17034 CRM characterization.

Comparative Data: Azepane Sulfonamide CRMs

The following table presents hypothetical yet realistic data for a representative compound, N-(4-ethoxyphenyl)azepane-1-sulfonamide, from three different ISO 17034 accredited producers. This allows for a direct comparison of key quality attributes.

ParameterSupplier ASupplier BSupplier C
Certified Purity (Mass Balance) 99.8% ± 0.1%99.6% ± 0.2%99.9% ± 0.1%
Chromatographic Purity (HPLC, 254 nm) 99.91%99.85%99.95%
Water Content (Karl Fischer) 0.08%0.12%0.04%
Residual Solvents (GC-HS) <0.01% (DCM)0.02% (Ethyl Acetate)Not Detected (<50 ppm)
Residue on Ignition 0.02%0.01%<0.01%
Impurity A (4-ethoxyaniline) 0.04%0.06%0.02%
Impurity B (Unknown, RRT 1.15) 0.03%0.05%Not Detected
Homogeneity (RSD) < 0.5%< 0.5%< 0.3%
Long-Term Stability (24 mo, 2-8°C) No significant changeNo significant changeNo significant change

Analysis of Data:

  • Supplier C demonstrates the highest purity by mass balance with the tightest uncertainty margin. It also shows the lowest levels of water, residual solvents, and known impurities.

  • Supplier A provides a high-quality material, very comparable to Supplier C, with only a slightly higher level of a known starting material impurity.

  • Supplier B offers a reliable CRM, though its purity is slightly lower and its uncertainty is wider. The presence of a detectable unknown impurity might warrant further investigation depending on the application's sensitivity.

Detailed Experimental Protocols

The following are detailed, self-validating protocols for the key experiments used in the characterization of an azepane sulfonamide CRM.

Protocol 1: Purity Assessment by HPLC-UV

Objective: To determine the chromatographic purity of the azepane sulfonamide and quantify known and unknown impurities.

Methodology Rationale: A reversed-phase C18 column is selected for its broad applicability to moderately polar compounds like sulfonamides.[11] A mobile phase containing acetonitrile and water with a formic acid modifier is used to ensure good peak shape and ionization for potential MS coupling.[15][16] UV detection at 254 nm is a common choice for aromatic compounds.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

    • Filter and degas both phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the CRM into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • HPLC Instrument Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection UV at 254 nm

    | Gradient | 30% B to 95% B over 20 min, hold for 5 min, return to initial conditions |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Confirmation by LC-MS/MS

Objective: To confirm the molecular weight of the azepane sulfonamide and identify potential impurities.

Methodology Rationale: Electrospray Ionization (ESI) in positive mode is highly effective for sulfonamides, typically forming a protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) is used to fragment the parent ion, providing structural information that can confirm identity and help elucidate the structure of unknown impurities.[12]

Step-by-Step Protocol:

  • LC System: Use the same LC method as described in Protocol 1. The flow from the column is directed to the MS source.

  • MS Instrument Conditions:

    Parameter Condition
    Ionization Mode Positive Electrospray (ESI+)
    Capillary Voltage 3.5 kV
    Source Temperature 150 °C
    Desolvation Temp. 350 °C
    Scan Range (Full Scan) m/z 100 - 800

    | MS/MS | Product ion scan of the [M+H]⁺ for the analyte |

  • Data Analysis:

    • Verify that the mass of the main peak in the full scan corresponds to the expected [M+H]⁺ of the azepane sulfonamide.

    • Analyze the fragmentation pattern from the MS/MS scan to ensure it is consistent with the known structure.

    • Examine minor peaks for potential impurities and use their mass and fragmentation data to propose structures.

Protocol 3: Identity Verification by ¹H-NMR

Objective: To provide unambiguous confirmation of the chemical structure.

Methodology Rationale: ¹H-NMR provides information on the number, connectivity, and chemical environment of protons in the molecule, serving as a unique fingerprint for the compound.[13]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the CRM in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Instrument Conditions:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16 or 32.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the corresponding protons in the azepane sulfonamide structure.

    • Confirm that the chemical shifts, splitting patterns (multiplicity), and integration values are consistent with the expected structure.[13][17]

A Framework for Selection

Choosing the right CRM involves balancing analytical requirements with practical considerations. The following decision framework can guide your selection process.

CRM_Selection node_act node_act node_sup node_sup start Application Type? quant Critical Assay? (e.g., Potency, Primary Standard) start->quant Quantitative qual System Suitability or Peak Identification? start->qual Qualitative high_purity Lowest Uncertainty & Highest Purity Required? quant->high_purity Yes standard_purity Budget a Key Constraint? quant->standard_purity No (e.g., Routine QC) sup_b Select Supplier B qual->sup_b sup_c Select Supplier C high_purity->sup_c Yes sup_a Select Supplier A high_purity->sup_a No standard_purity->sup_a No standard_purity->sup_b Yes

Caption: Decision tree for selecting an appropriate CRM supplier.

Conclusion

In the regulated environment of pharmaceutical development, the quality of your analytical data is non-negotiable. An ISO 17034 Certified Reference Material for your azepane sulfonamide analyte provides the highest level of confidence in identity, purity, and concentration. By understanding the rigorous characterization process behind these CRMs and by critically comparing the data provided on the Certificate of Analysis, researchers can make an informed decision. For applications demanding the highest accuracy and minimal uncertainty, a CRM with superior purity and a comprehensive impurity profile, as exemplified by our hypothetical Supplier C, is the optimal choice. For routine analyses, a well-characterized CRM from any reputable ISO 17034 accredited producer will provide the necessary reliability and metrological traceability.

References

  • The ANSI Blog. (2024). What Is ISO 17034?[Link]

  • Reagecon. ISO 17034 Certified Reference Materials (CRMs). [Link]

  • PharmTech. (2023). Quality By Design The Importance Of Reference Standards In Drug Development. [Link]

  • Kozak, J., et al. (2014). A very fast and simple method for the determination of sulfonamide residues in seawaters. RSC Advances. [Link]

  • GSC. Verify the quality of your reference materials with ISO 17034. [Link]

  • SynThink. Certified Reference Materials (CRMs) for Pharma QC. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. [Link]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]

  • CWS Abroad. (2023). What are Certified reference materials?[Link]

  • ResearchGate. (2015). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • MTC USA. (2021). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Pharmazone. (2025). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. [Link]

  • RSC Publishing. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. [Link]

  • PubMed. (2008). Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. [Link]

  • Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]

  • Agilent. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • PubMed. (2005). European Proficiency testing of national reference laboratories for the confirmation of sulfonamide residues in muscle and milk. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials CRMs. [Link]

  • AnalytiChem. (2017). Certified reference materials (CRM) DIN EN ISO 17034:2017. [Link]

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Slideshare. Analysis of sulfonamides. [Link]

  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

  • National Institute of Metrology, China. Certificate of Certified Reference Material. [Link]

  • LabStandard. Sulfanilamide - CRM. [Link]

Sources

Comparative

Quantitative Analysis of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic Acid: A Comparative Guide to HPLC-UV vs. UHPLC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (C₁₄H₁₉NO₅S) is a critical intermediate and potential process impurity in the synthesis of sulfonamide-based therapeutics, including modified benzamide antipsychotics and novel enzyme inhibitors. Because this compound contains both a polar sulfonamide linkage and an ionizable carboxylic acid, accurate quantification in active pharmaceutical ingredients (APIs) or biological matrices requires carefully optimized analytical conditions.

This guide objectively compares the two predominant analytical methodologies for quantifying this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) . By examining the causality behind method development choices, this guide provides researchers with self-validating protocols to ensure data integrity.

Chemical Profile & Analytical Challenges

The molecular structure of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid presents specific chromatographic challenges:

  • Ionizable Carboxylic Acid (pKa ~4.0): If analyzed at a neutral pH, the compound exists in a state of partial ionization, leading to split peaks, severe peak tailing, and irreproducible retention times on standard reversed-phase columns.

  • Sulfonamide Polarity: The azepane-1-sulfonyl group introduces significant polarity and hydrogen-bonding potential, requiring a balanced organic gradient to ensure proper partitioning and elution.

The Causality of pH Control: To achieve sharp, symmetrical peaks, the mobile phase pH must be maintained at least two units below the pKa of the carboxylic acid (ideally pH 2.5–3.0). This suppresses ionization, ensuring the molecule remains neutral and interacts uniformly with the hydrophobic C18 stationary phase.

Visualizing the Analytical Workflows

The following diagrams illustrate the standardized analytical workflow and the specific mass spectrometric fragmentation mechanisms utilized in the UHPLC-MS/MS methodology.

Workflow A Sample Matrix (API / Plasma) B Sample Prep (Protein Precipitation / SPE) A->B C Chromatographic Separation (C18 Column, Gradient) B->C D Detection (UV 230nm or MS/MS) C->D E Data Analysis & Quantification D->E

Fig 1. Standardized analytical workflow for sample extraction and quantification.

Fragmentation M Precursor Ion [M+H]+ m/z 314.1 (C14H20NO5S+) F1 Sulfonyl Cation m/z 215.1 (C8H7O5S+) M->F1 Cleavage of S-N Bond F3 Azepane Amine Neutral Loss (99 Da) M->F3 F2 Aryl Cation m/z 151.1 (C8H7O3+) F1->F2 Loss of SO2 F4 SO2 Neutral Loss (64 Da) F1->F4

Fig 2. Proposed CID MS/MS fragmentation pathway for the target analyte.

Methodological Comparison & Experimental Protocols

Self-Validating Sample Preparation

To ensure trustworthiness, the extraction protocol must include a self-validating spike-recovery mechanism to monitor matrix effects and extraction efficiency.

  • Matrix Aliquot: Transfer 100 µL of the sample matrix (dissolved API or biological fluid) into a microcentrifuge tube.

  • Internal Standard (IS) Spike: Add 10 µL of a stable isotopically labeled internal standard (e.g., ¹³C₆-labeled analog). Causality: The IS co-elutes with the analyte, correcting for any ion suppression or physical losses during extraction.

  • Extraction: Add 300 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 30 seconds to precipitate macromolecules.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.

Protocol A: HPLC-UV (The Robust Workhorse)

Designed for bulk API release testing and high-concentration assaying.

  • Column: C18, 250 × 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Channel A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Channel B: HPLC-grade Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

  • Mechanistic Rationale: Phosphoric acid is explicitly chosen over organic acids (like acetate or formate) because it lacks a chromophore, providing a transparent, drift-free baseline at the low UV wavelength (230 nm) required to detect the 2-methoxybenzoic acid moiety.

Protocol B: UHPLC-MS/MS (The High-Sensitivity Standard)

Designed for trace impurity profiling (e.g., genotoxic threshold monitoring) and pharmacokinetic studies.

  • Column: Sub-2 µm C18, 50 × 2.1 mm (e.g., BEH C18).

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in LC-MS grade water.

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode, Multiple Reaction Monitoring (MRM).

    • Precursor: m/z 314.1 [M+H]⁺

    • Quantifier Transition: m/z 314.1 → 215.1 (Collision Energy: 25 eV)

    • Qualifier Transition: m/z 314.1 → 151.1 (Collision Energy: 40 eV)

  • Mechanistic Rationale: Formic acid is utilized because it is a volatile proton donor. It facilitates efficient ionization in the ESI source to form the [M+H]⁺ precursor without causing the severe ion suppression and source contamination typically seen with non-volatile phosphate buffers. During collision-induced dissociation (CID), protonated sulfonamides characteristically undergo S-N bond cleavage [1]. For this compound, the loss of the azepane amine (99 Da) yields the sulfonyl cation at m/z 215.1, followed by the classic neutral loss of SO₂ (64 Da) to generate the aryl cation at m/z 151.1 [2].

Quantitative Performance Data

The following table objectively compares the validation metrics of both methodologies, demonstrating the trade-offs between sensitivity, throughput, and precision.

ParameterHPLC-UV (Standard Assay)UHPLC-MS/MS (Trace Profiling)
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL1.5 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL1.5 – 1000 ng/mL
Signal-to-Noise (S/N) at LOQ ≥ 10:1≥ 10:1
Intra-day Precision (RSD%) < 1.5%< 3.5%
Mean Recovery (Spiked Matrix) 98.5% ± 1.2%94.2% ± 4.1%
Run Time per Sample 15.0 minutes4.5 minutes

Decision Matrix: Selecting the Right Methodology

  • Choose HPLC-UV when: You are conducting routine QA/QC batch release testing, determining the overall purity of an API, or working in a laboratory where cost-per-sample and instrument maintenance are primary constraints. The method offers superior precision (RSD < 1.5%) at high concentrations.

  • Choose UHPLC-MS/MS when: You need to quantify 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid as a trace impurity (< 0.05% relative to API), conducting forced degradation studies where co-eluting peaks must be resolved by mass, or analyzing biological matrices (plasma/urine) where extreme sensitivity and selectivity are mandatory.

References

  • Hu, N., Tu, Y.-P., Jiang, K., & Pan, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.[Link][1]

  • Klagkou, K., Pullen, F. S., Harrison, M. W., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[Link][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.